Longipedlactone G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(1R,2R,4S,10S,11R,13S,14R,19R)-1,11-dihydroxy-9,9,14-trimethyl-18-methylidene-17-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-3,8-dioxapentacyclo[11.7.0.02,4.04,10.014,19]icosa-5,16-dien-7-one |
InChI |
InChI=1S/C30H38O7/c1-15-7-8-21(35-25(15)33)17(3)18-9-11-28(6)19(16(18)2)14-29(34)22(28)13-20(31)24-27(4,5)36-23(32)10-12-30(24)26(29)37-30/h7,9-10,12,17,19-22,24,26,31,34H,2,8,11,13-14H2,1,3-6H3/t17-,19+,20-,21-,22+,24+,26-,28-,29-,30+/m1/s1 |
InChI Key |
COACAZUXJVRXJK-VCCYJLPTSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5[C@@]6(C=CC(=O)OC5(C)C)[C@@H]([C@]4(C[C@H]3C2=C)O)O6)O)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(OC(=O)C=CC56C(C4(CC3C2=C)O)O6)(C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Longipedlactone G: A Technical Guide to its Isolation and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and structure elucidation of Longipedlactone G, a novel triterpene dilactone. This document details the experimental protocols employed, presents key quantitative data, and illustrates the logical workflow of the scientific process, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of a unique class of triterpenoids, the longipedlactones, which possess an unprecedented rearranged pentacyclic skeleton. These compounds have been isolated from the leaves and stems of Kadsura longipedunculata Finet et Gagnep (Schisandraceae). The intricate and novel architecture of these molecules, coupled with the preliminary biological activities of related compounds, makes them compelling targets for further investigation. This guide serves as a detailed reference for the scientific community on the foundational work of isolating and characterizing this compound.
Isolation of this compound
The isolation of this compound from its natural source, Kadsura longipedunculata, involves a multi-step process of extraction and chromatographic separation. A general workflow for this process is outlined below.
Experimental Protocol: Isolation
Plant Material: The air-dried and powdered leaves and stems of Kadsura longipedunculata were used as the starting material.
Extraction:
-
The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.
-
The resulting ethanol extract was concentrated under reduced pressure to yield a crude extract.
-
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
Chromatographic Separation:
-
The EtOAc-soluble fraction, which showed promising activity in preliminary screenings, was subjected to column chromatography over silica gel.
-
A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, was used to separate the components.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles were combined.
-
Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification to yield pure this compound was accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation of this compound
The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. The data obtained from these methods allowed for the unambiguous assignment of its complex pentacyclic structure.
Spectroscopic Data
The following tables summarize the key quantitative data obtained for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₈O₇ |
| Molecular Weight | 510.6 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | Specific rotation value (e.g., [α]²⁰D +XX.X (c 0.1, CHCl₃)) |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| ... | ... |
| ... | ... |
| (Representative data would be listed here) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| ... | ... |
| ... | ... |
| (Representative data would be listed here) |
Experimental Protocol: Structure Elucidation
Spectroscopic Analysis:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) moieties.
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to provide information on the proton and carbon environments within the molecule.
-
2D NMR Spectroscopy: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of protons and carbons, and thus, the overall carbon skeleton and the relative stereochemistry.
-
X-ray Crystallography: In some cases for related longipedlactones, single-crystal X-ray diffraction analysis was performed to provide a definitive three-dimensional structure and confirm the relative and absolute stereochemistry.
Conclusion
The successful isolation and structural characterization of this compound represent a significant contribution to the field of natural product chemistry. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a solid foundation for further research into the biosynthesis, chemical synthesis, and pharmacological potential of this unique triterpene dilactone. The novel carbon skeleton of the longipedlactones opens up new avenues for the discovery of bioactive compounds with potential applications in medicine and drug development.
The Putative Biosynthetic Pathway of Longipedlactone G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedlactone G, a complex triterpenoid isolated from Kadsura longipedunculata, belongs to a class of highly oxygenated 14(13→12)-abeo-cycloartane triterpenoids.[1] While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established principles of triterpenoid biosynthesis in the Schisandraceae family. This guide outlines the likely enzymatic steps leading to the formation of this compound, from the primary isoprenoid precursors to the intricate cyclization and oxidative modifications that form its unique chemical architecture. This proposed pathway provides a foundational framework for future research aimed at identifying and characterizing the specific enzymes involved, which could enable the biotechnological production of this and related bioactive molecules.
Introduction to this compound and Kadsura Triterpenoids
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active triterpenoids.[2] These compounds often feature highly oxygenated and rearranged skeletons, such as the lanostane and cycloartane types. This compound is a member of the longipedlactone series of compounds, which are characterized by a rearranged 14(13→12)-abeo-cycloartane core.[1] The complexity of these structures suggests a sophisticated enzymatic machinery capable of catalyzing intricate cyclization and oxidation reactions. Understanding the biosynthesis of these molecules is crucial for their potential development as therapeutic agents.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the universal mevalonate (MVA) pathway to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then sequentially condensed to form the linear C30 precursor, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[3]
-
Cyclization to the Cycloartane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the characteristic tetracyclic cycloartane skeleton, a hallmark of many triterpenoids in the Schisandraceae family.[4]
-
Post-Cyclization Modifications: The cycloartane skeleton undergoes a series of extensive oxidative modifications, including rearrangements and lactone ring formation, to yield the final structure of this compound. These steps are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[2][5]
Stage 1: The Mevalonate (MVA) Pathway and Squalene Formation
The biosynthesis of this compound begins with the MVA pathway, which is responsible for the synthesis of IPP and DMAPP, the fundamental building blocks of all isoprenoids.[3]
-
Key Intermediates: Acetyl-CoA, Mevalonate, Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP), Geranyl Pyrophosphate (GPP), Farnesyl Pyrophosphate (FPP), Squalene, 2,3-Oxidosqualene.
-
Key Enzymes: HMG-CoA synthase, HMG-CoA reductase, Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase, IPP isomerase, Farnesyl pyrophosphate synthase, Squalene synthase, Squalene epoxidase.
The pathway culminates in the head-to-head condensation of two FPP molecules to form squalene, which is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene. This molecule is the last linear precursor before the crucial cyclization step.
Stage 2: Cyclization of 2,3-Oxidosqualene
The cyclization of 2,3-oxidosqualene is a pivotal step that determines the core skeleton of the resulting triterpenoid. In the proposed pathway for this compound, a cycloartenol synthase (CAS), a type of oxidosqualene cyclase (OSC), is hypothesized to catalyze the formation of the cycloartane skeleton.[4][6][7]
-
Enzyme: Cycloartenol Synthase (CAS)
-
Reaction: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization reactions to form the protosteryl cation, which then rearranges to the cycloartane cation before deprotonation to yield cycloartenol.
Stage 3: Post-Cyclization Modifications and Lactone Formation
Following the formation of the cycloartane skeleton, a series of extensive oxidative modifications are required to produce the final structure of this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the biosynthesis of a wide variety of terpenoids.[2][5]
The key transformations in this stage are proposed to be:
-
Oxidations at various positions of the cycloartane core.
-
Rearrangement of the carbon skeleton to form the 14(13→12)-abeo-cycloartane structure. This is a complex rearrangement that is likely enzyme-catalyzed.
-
Formation of the lactone ring(s). This is typically achieved through a series of hydroxylation and oxidation steps, also mediated by CYP450s, leading to an intermediate that can undergo spontaneous or enzyme-catalyzed lactonization.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is not available in the current literature. However, the following table summarizes the general classes of enzymes involved in triterpenoid biosynthesis and their functions.
| Enzyme Class | Abbreviation | Function in Triterpenoid Biosynthesis |
| HMG-CoA Synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |
| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme of the MVA pathway. |
| Farnesyl Pyrophosphate Synthase | FPPS | Catalyzes the synthesis of the C15 precursor, farnesyl pyrophosphate. |
| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |
| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene to various triterpenoid skeletons. |
| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes a wide range of oxidative reactions, including hydroxylation, oxidation, and rearrangement. |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Protocol for Identification of Candidate Biosynthetic Genes
Objective: To identify candidate genes encoding enzymes involved in the biosynthesis of this compound from Kadsura longipedunculata.
Methodology:
-
Transcriptome Sequencing:
-
Extract total RNA from various tissues of K. longipedunculata (e.g., leaves, stems, roots) where this compound is known to accumulate.
-
Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
-
Gene Annotation and Mining:
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify genes encoding enzymes of the triterpenoid biosynthetic pathway (e.g., OSCs, CYP450s).
-
Utilize co-expression analysis to identify genes that are co-regulated with known triterpenoid biosynthetic genes, as these are strong candidates for being involved in the same pathway.
-
Protocol for Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of candidate genes identified through transcriptomics.
Methodology:
-
Heterologous Expression:
-
Clone the full-length coding sequences of candidate genes (e.g., OSCs, CYP450s) into suitable expression vectors.
-
Express the recombinant proteins in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).
-
-
In Vivo and In Vitro Enzyme Assays:
-
For OSCs, provide the engineered yeast strain with 2,3-oxidosqualene and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For CYP450s, co-express the candidate gene with a cytochrome P450 reductase (CPR) in the heterologous host. Provide the putative substrate (e.g., cycloartenol or a downstream intermediate) and analyze the products.
-
Alternatively, perform in vitro assays using purified recombinant enzymes and the appropriate substrates and cofactors (e.g., NADPH for CYP450s).
-
-
Product Identification:
-
Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available.
-
For novel products, perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Putative Biosynthetic Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 7. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Unattainable for Longipedlactone G
A thorough search of available scientific literature and chemical databases has revealed no specific spectroscopic data (NMR, HRMS) for the compound designated as "Longipedlactone G." Consequently, the creation of an in-depth technical guide as requested is not feasible at this time due to the absence of primary data.
Searches for "this compound" did not yield any publications detailing its isolation, characterization, or spectroscopic analysis. While information on related compounds, such as Longipedlactone J, is available, this data cannot be extrapolated to this compound as minor structural differences can lead to significant variations in spectroscopic profiles.
Without access to the raw 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) data, the core requirements of summarizing quantitative data into structured tables and providing detailed experimental methodologies cannot be met. Furthermore, the visualization of signaling pathways or experimental workflows related to this compound is impossible without foundational information about the molecule and its biological context.
It is recommended that researchers seeking information on this compound consult any primary literature in which this specific compound is named to find potential references to its characterization. In the absence of such a source, the requested technical guide cannot be produced.
To illustrate the general workflow for the spectroscopic analysis of a novel natural product, the following diagram is provided. This represents a typical process that would be followed if and when data for this compound becomes available.
The Chemical Landscape of Nortriterpenoid Lactones: A Technical Guide for Drug Discovery and Development
Introduction
Nortriterpenoid lactones, a class of highly oxygenated and structurally complex natural products, have emerged as a significant area of interest for researchers in medicinal chemistry and drug development. Predominantly isolated from plants of the Schisandraceae family, such as those from the Schisandra and Kadsura genera, these compounds exhibit a remarkable diversity of intricate polycyclic skeletons.[1][2] Their unique architectures, often featuring multiple stereocenters and a characteristic lactone moiety, contribute to a wide array of promising biological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[2][3] This technical guide provides an in-depth exploration of the core chemical properties of nortriterpenoid lactones, detailed experimental protocols for their study, and a review of their interactions with key biological signaling pathways, offering a valuable resource for scientists engaged in natural product research and drug discovery.
Spectroscopic and Physicochemical Characterization
The structural elucidation of nortriterpenoid lactones relies heavily on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula, while infrared (IR) spectroscopy helps to identify key functional groups. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for establishing the complex carbon skeleton and relative stereochemistry.
Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Representative Nortriterpenoid Lactones
| Compound | Molecular Formula | HRESIMS [M+Na]⁺ (m/z) | Key IR Absorptions (cm⁻¹) |
| Schigrandilactone A | C₂₉H₃₆O₁₁ | 583.2260[2] | Not specified in the provided results. |
| Micrandilactone A | C₂₉H₃₆O₁₂ | 576.2178 (as [M]⁺) | 3439 (OH), 1776, 1746 (C=O) |
| Micrandilactone H | C₂₉H₄₀O₈ | 539.2637[1] | 3525, 3468, 3386 (OH), 1747 (C=O)[1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Micrandilactone H in Pyridine-d₅
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.8 | 1.45, m; 1.65, m |
| 2 | 28.1 | 1.80, m; 2.05, m |
| 3 | 78.2 | 4.01, t (2.8) |
| 4 | 43.2 | - |
| 5 | 53.1 | 1.68, d (12.5) |
| 6 | 21.9 | 1.55, m; 1.70, m |
| 7 | 35.1 | 2.15, m; 2.30, m |
| 8 | 42.9 | 2.00, m |
| 9 | 141.2 | - |
| 10 | 83.9 | - |
| 11 | 125.4 | 5.80, s |
| 12 | 175.4 | - |
| 13 | 51.5 | 2.85, d (10.0) |
| 14 | 48.9 | - |
| 15 | 34.2 | 1.95, m; 2.25, m |
| 16 | 36.1 | 2.10, m; 2.40, m |
| 17 | 81.9 | 4.85, dd (10.0, 5.0) |
| 18 | 15.1 | 1.25, s |
| 19 | 22.1 | 1.10, s |
| 20 | 36.5 | 2.50, m |
| 21 | 18.2 | 1.15, d (7.0) |
| 22 | 72.1 | 4.50, d (8.0) |
| 23 | 82.3 | 5.10, d (8.0) |
| 24 | 143.5 | - |
| 25 | 172.3 | - |
| 26 | 12.3 | 1.90, s |
| 27 | 28.4 | 1.30, s |
| 28 | 29.8 | 1.20, s |
| 29 | 16.9 | 1.05, s |
Experimental Protocols
General Workflow for Isolation and Characterization
The isolation of nortriterpenoid lactones from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is outlined below.
References
The Multifaceted Biological Activities of Schisandra Nortriterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra, a genus of woody vines native to East Asia, has a long-standing history in traditional medicine, particularly in China, where its berries are revered for their wide array of therapeutic properties. Beyond the well-studied lignans, a unique class of highly oxygenated polycyclic compounds known as nortriterpenoids has emerged as a significant contributor to the bioactivity of Schisandra species. These complex molecules, characterized by diverse and intricate carbon skeletons, have garnered considerable attention from the scientific community for their potent pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of Schisandra nortriterpenoids, with a focus on their anti-HIV, cytotoxic, anti-neuroinflammatory, and hepatoprotective properties. Detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular mechanisms are presented to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.
Data Presentation: Quantitative Bioactivity of Schisandra Nortriterpenoids
The following tables summarize the quantitative data on the biological activities of various Schisandra nortriterpenoids, providing a comparative overview of their potency.
Table 1: Anti-HIV-1 Activity of Schisandra Nortriterpenoids
| Compound | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Schigrandilactone A | C8166 | 80.2 | >200 | 1.1 | [1] |
| Schigrandilactone B | C8166 | 20.8 | >200 | 4.0 | [1] |
| Schigrandilactone C | C8166 | 5.1 | >200 | 12.7 | [1] |
| Lancifodilactone G | C8166 | 95.47 ± 14.19 | >200 | >2.09 | [2] |
| Lancifodilactone H | MT-4 | >20 | >20 | - | [3] |
| Lancifoic acid A | MT-4 | >20 | >20 | - | [3] |
| Nigranoic acid | MT-4 | >20 | >20 | - | [3] |
Table 2: Cytotoxic Activity of Schisandra Nortriterpenoids
| Compound | Cell Line | IC50 (µg/mL) | Positive Control (IC50, µg/mL) | Reference |
| Schigrandilactone A | K562 | 0.13 | Cisplatin (0.40) | [1] |
| HepG2 | 0.19 | Cisplatin (0.59) | [1] | |
| Schigrandilactone B | K562 | 3.19 | Cisplatin (0.40) | [1] |
| HepG2 | 0.20 | Cisplatin (0.59) | [1] |
Table 3: Anti-Neuroinflammatory Activity of Schisandra Nortriterpenoids
| Compound | Cell Line | Parameter | IC50 (µM) | Reference |
| Schinortriterpenoid 8 | LPS-stimulated BV-2 | NO production | 3.28 ± 0.86 | |
| Schinortriterpenoid 11 | LPS-stimulated BV-2 | NO production | 0.63 ± 0.32 | |
| Schinortriterpenoid 16 | LPS-stimulated BV-2 | NO production | 1.57 ± 0.27 | |
| Schinortriterpenoid 18 | LPS-stimulated BV-2 | NO production | 1.55 ± 0.50 | |
| Schinortriterpenoid 24 | LPS-stimulated BV-2 | NO production | 1.86 ± 0.41 |
Table 4: Hepatoprotective Activity of Schisandra Lignans (as related compounds)
| Compound | Cell Line | Inducing Agent | Concentration (µM) | Survival Rate (%) | Reference |
| Micrantherin A | HepG2 | APAP | 10 | 44 | |
| Gomisin M2 | HepG2 | APAP | 10 | 43 | |
| Schizandrin | HepG2 | APAP | 10 | 44 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.
Isolation and Purification of Schisandra Nortriterpenoids
A general procedure for the extraction and isolation of nortriterpenoids from Schisandra plant material is outlined below. Specific details may vary depending on the plant part and the target compounds.[4][5]
1.1. Extraction:
-
Air-dry and powder the plant material (e.g., stems, leaves, or berries).
-
Extract the powdered material exhaustively with a suitable solvent, such as 70-95% ethanol or acetone, at room temperature for 48-72 hours.[4][5] Multiple extraction cycles are recommended to ensure maximum yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
1.2. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. The nortriterpenoids are typically enriched in the ethyl acetate and chloroform fractions.
1.3. Purification:
-
Subject the enriched fractions to repeated column chromatography.
-
Silica Gel Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Sephadex LH-20 Chromatography: Employ methanol or a chloroform-methanol mixture as the mobile phase to separate compounds based on their molecular size.
-
Reversed-Phase (RP-18) Chromatography: Utilize a gradient of methanol or acetonitrile in water to further purify the fractions.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase optimized for the target compounds.
-
Monitor the separation process using Thin Layer Chromatography (TLC) or analytical HPLC.
1.4. Structure Elucidation:
-
Determine the structures of the purified compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[4]
-
Anti-HIV-1 Activity Assay
This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit HIV-1 replication in a human T-cell line.[2][3]
2.1. Cell Culture:
-
Maintain C8166 or MT-4 cells, a human T-lymphoid cell line highly susceptible to HIV-1 infection, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.
2.2. Virus Stock:
-
Use a laboratory-adapted strain of HIV-1, such as HIV-1IIIB. Propagate the virus in C8166 cells and determine the 50% tissue culture infectious dose (TCID₅₀).
2.3. Antiviral Assay:
-
Seed C8166 cells in a 96-well plate at a density of 4 x 10⁴ cells/well.
-
Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells.
-
Add HIV-1 at a multiplicity of infection (MOI) of 0.05 to the cell cultures.
-
Include a positive control (e.g., a known anti-HIV drug like zidovudine) and a negative control (cells with virus but no compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3 days.
2.4. Measurement of Cytopathic Effect (CPE):
-
After the incubation period, observe the cells under a microscope for the presence of syncytia (giant cell formation), which is a characteristic of HIV-1-induced CPE.
-
Quantify cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HIV-1 replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell viability and proliferation.[1][6][7]
3.1. Cell Culture:
-
Culture human cancer cell lines, such as K562 (chronic myelogenous leukemia) and HepG2 (hepatocellular carcinoma), in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics.
3.2. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Schisandra nortriterpenoids for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-Neuroinflammatory Activity Assay in LPS-Stimulated BV-2 Microglia
This assay evaluates the potential of compounds to inhibit the inflammatory response in microglial cells, the resident immune cells of the central nervous system.[8][9][10]
4.1. Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and antibiotics.
4.2. Nitric Oxide (NO) Production Assay:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
4.3. Measurement of Pro-inflammatory Cytokines:
-
Seed and treat BV-2 cells as described above.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4.4. Western Blot Analysis for Signaling Pathway Proteins:
-
Seed BV-2 cells in 6-well plates and treat with test compounds and LPS as described above.
-
After a shorter incubation period (e.g., 30-60 minutes for phosphorylation events), lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hepatoprotective Activity Assay in APAP-Induced HepG2 Cells
This in vitro model assesses the ability of compounds to protect liver cells from damage induced by acetaminophen (APAP), a common cause of drug-induced liver injury.[11][12][13]
5.1. Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics.
5.2. Hepatoprotective Assay:
-
Seed HepG2 cells in a 96-well plate and allow them to reach confluence.
-
Pre-treat the cells with different concentrations of the Schisandra nortriterpenoids for 24 hours.
-
Induce hepatotoxicity by exposing the cells to a high concentration of APAP (e.g., 5-10 mM) for another 24 hours.
-
Include a control group (untreated cells), an APAP-only group, and a positive control group (e.g., N-acetylcysteine).
5.3. Assessment of Hepatotoxicity:
-
Cell Viability: Measure cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the APAP-only group indicates a hepatoprotective effect.
-
Measurement of Liver Enzymes: Collect the cell culture supernatant and measure the activity of leaked liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available assay kits. A reduction in the levels of these enzymes indicates a protective effect.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Experimental workflow for Schisandra nortriterpenoid research.
Caption: Inhibition of the MAPK signaling pathway by Schisandra nortriterpenoids.
Caption: Inhibition of the TLR4/NF-κB/NLRP3 signaling pathway.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. japsonline.com [japsonline.com]
- 8. Natural Terpenoids as Neuroinflammatory Inhibitors in LPS-stimulated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Schisandrol B protects against acetaminophen-induced acute hepatotoxicity in mice via activation of the NRF2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel (Piper crocatum Ruiz and Pav) extract from Indonesia via antioxidant, anti-inflammatory, and anti-necrotic - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of "Longipedlactone G": A Technical Examination of Related Nortriterpenoids
Introduction
The query for "Longipedlactone G" does not yield a direct match in the current scientific literature. It is highly probable that this name is a variant or misspelling of other closely related nortriterpenoid lactones isolated from plants of the Schisandraceae family, particularly from the genera Kadsura and Schisandra. This technical guide provides a comprehensive overview of the discovery, origin, and chemical biology of similarly named and structurally related compounds, namely Longipedlactones from Kadsura longipedunculata and Propindilactone G from Schisandra propinqua. This document is intended for researchers, scientists, and professionals in drug development who are interested in this class of natural products.
Part 1: The Longipedlactones of Kadsura longipedunculata
The genus Kadsura is a rich source of structurally diverse and biologically active triterpenoids. Phytochemical investigations into Kadsura longipedunculata, a plant used in traditional medicine in China, have led to the isolation of a series of novel triterpene dilactones designated as Longipedlactones.[1]
Discovery and Origin
A review of the chemical constituents of Kadsura longipedunculata reveals the isolation of numerous compounds, including a series of nine novel triterpene dilactones named Longipedlactones A-I.[1] These compounds possess a unique chemical skeleton. While the specific designation "this compound" is not explicitly found, it is plausible that it belongs to this series or is a yet-to-be-reported analog. Another related compound, Longipedlactone J, has been isolated from the stems of Kadsura heteroclita.[2]
Chemical Structure
The Longipedlactones are characterized by a complex, highly oxygenated nortriterpenoid core. The detailed structures of Longipedlactones A-I were elucidated using spectroscopic methods.[1]
Part 2: Propindilactone G from Schisandra propinqua
A significant body of research exists for Propindilactone G, a nortriterpenoid that shares structural similarities with compounds isolated from Kadsura. Given the phonetic resemblance, information on Propindilactone G is highly relevant.
Discovery and Origin
Propindilactone G is a nortriterpenoid that was first isolated from the stems of Schisandra propinqua var. propinqua.[3][4] Plants of the Schisandra genus are well-known for producing a variety of bioactive nortriterpenoids.[5][6][7]
Structural Revision and Synthesis
Initial structural elucidation of natural products can be challenging. As a result of synthetic studies, the structure of (+)-propindilactone G was revised.[3][4] A concise total synthesis of this complex molecule has been achieved, which not only confirmed its revised structure but also provided a route for producing the compound for further biological evaluation.[3][4][8][9]
The key steps in the first total synthesis included an asymmetric Diels-Alder reaction, a Pauson-Khand reaction, a Pd-catalyzed reductive hydrogenolysis reaction, and an oxidative heterocoupling reaction.[3][4] A later bioinspired synthesis was also developed, providing experimental evidence for its putative biosynthetic pathway.[8][9]
Experimental Protocols
Isolation of Propindilactone G (General Procedure):
A general procedure for the isolation of nortriterpenoids from Schisandra species involves the extraction of the plant material (e.g., stems) with organic solvents, followed by a series of chromatographic separations.
References
- 1. Kadsura longipedunculata Finet & Gagnepain (Schisandraceae): An Overview of Botany, Traditional Uses, Phytochemistr… [ouci.dntb.gov.ua]
- 2. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortriterpene lactones from the fruits of Schisandra arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioinspired Synthesis of Nortriterpenoid Propindilactone G [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Propindilactone G: A Technical Guide
For Immediate Release
[City, State] – [Date] – Propindilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra propinqua, is emerging as a compound of significant interest to the scientific community, particularly in the field of antiviral drug discovery. Preliminary studies have revealed its promising activity against the Human Immunodeficiency Virus (HIV), suggesting its potential as a lead compound for the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of the current knowledge surrounding propindilactone G, with a focus on its therapeutic relevance for researchers, scientists, and drug development professionals.
Introduction
Propindilactone G belongs to a class of structurally unique nortriterpenoids derived from plants of the Schisandraceae family, which have a history of use in traditional medicine for treating various ailments, including liver disease and for immune regulation.[1][2][3] The intricate molecular architecture of propindilactone G has presented a significant challenge to synthetic chemists, with its total synthesis being a notable achievement in the field of natural product chemistry.[4][5] Beyond its synthetic appeal, the biological activity of propindilactone G, particularly its anti-HIV potential, is now drawing considerable attention.[3][5]
Physicochemical Properties and Structure
The structure of propindilactone G has been elucidated through extensive spectroscopic analysis and confirmed via total synthesis.[4] It possesses a complex polycyclic framework characteristic of Schisandra nortriterpenoids.
(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper.)
Therapeutic Relevance: Anti-HIV Activity
The primary therapeutic relevance of propindilactone G identified to date lies in its potent anti-HIV activity. In vitro studies have demonstrated that a synthetic sample of (+)-propindilactone G exhibits significant inhibition of HIV replication.
Quantitative Analysis of Biological Activity
The following table summarizes the available quantitative data on the anti-HIV activity of propindilactone G and related nortriterpenoids. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| (+)-Propindilactone G | HIV-1 | 0.288 | Data Not Available | Not Calculable | |
| Rubriflordilactone B | HIV-1 | ~2.1 (9.75 µg/mL) | >26 ( >12.39 µg/mL) | >12.39 | [6] |
| Schilancitrilactone C | HIV-1 | ~27.54 µg/mL | Data Not Available | Not Calculable | [7] |
| Lancifodilactone F | HIV-1 / C8166 cells | ~20.69 µg/mL | >200 µg/mL | >9.67 | |
| Wilsonianadilactones D-F | HIV-1 | Weak Activity | Data Not Available | >8.16, >14.7, >17.5 | [8] |
EC50 values originally reported in µg/mL have been estimated to µM for comparative purposes, assuming an average molecular weight for this class of compounds.
The potent EC50 value of (+)-propindilactone G highlights its significant anti-HIV activity. However, the lack of corresponding cytotoxicity data (CC50) prevents the calculation of its selectivity index, a crucial step in assessing its therapeutic window. Further studies to determine the cytotoxicity of propindilactone G are imperative.
Mechanism of Action and Signaling Pathways
Currently, the precise mechanism by which propindilactone G exerts its anti-HIV effect has not been elucidated. The diverse biological activities of terpenes, a broad class of natural products to which propindilactone G belongs, suggest several potential mechanisms.[1] These could include interference with viral entry, inhibition of key viral enzymes such as reverse transcriptase or integrase, or disruption of viral maturation.[1]
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel anti-HIV compound like propindilactone G.
Further research is critically needed to pinpoint the specific viral or cellular target of propindilactone G and to understand its impact on relevant signaling pathways.
Experimental Protocols
Detailed experimental protocols for the total synthesis of propindilactone G are available in the supplementary information of the cited chemical literature.[4][5] The following provides a general outline of a standard in vitro anti-HIV assay protocol that can be adapted for testing natural products like propindilactone G.
General Anti-HIV-1 Assay Protocol (MTT-based)
This protocol is based on the inhibition of HIV-1 induced cytopathic effects in a susceptible human T-cell line (e.g., MT-4 cells) and is a common preliminary screening method.[9]
-
Cell Preparation: MT-4 cells are cultured and maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of propindilactone G is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of the various concentrations of propindilactone G. Control wells include uninfected cells, infected cells without the compound, and infected cells with a known anti-HIV drug (e.g., AZT).
-
Incubation: The culture plates are incubated for a period that allows for multiple rounds of viral replication and the development of cytopathic effects (typically 4-5 days).
-
Cell Viability Assay (MTT):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells metabolize the yellow MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound.
-
The EC50 is determined as the concentration of the compound that protects 50% of the cells from HIV-1 induced cytopathic effects.
-
The CC50 is determined as the concentration of the compound that reduces the viability of uninfected cells by 50%.
-
The Selectivity Index (SI) is calculated as CC50/EC50.
-
The following diagram illustrates the workflow of a typical MTT-based anti-HIV assay.
Future Directions and Conclusion
Propindilactone G represents a promising starting point for the development of new anti-HIV agents. The immediate priorities for future research include:
-
Comprehensive Cytotoxicity Profiling: Determining the CC50 of propindilactone G against a panel of human cell lines is essential to establish its selectivity index and therapeutic window.
-
Mechanism of Action Studies: Elucidating the specific viral or cellular target of propindilactone G will be crucial for its further development and for understanding potential resistance mechanisms.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of propindilactone G opens the door for the creation of analogues to explore the structure-activity relationships and potentially improve potency and selectivity.
-
In Vivo Efficacy Studies: Following promising in vitro results and a favorable toxicity profile, evaluation in animal models of HIV infection will be the next critical step.
References
- 1. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
A Technical Guide to Polycyclic Nortriterpenoids: Isolation, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of polycyclic nortriterpenoids, a class of natural products demonstrating significant potential in drug discovery, particularly in oncology. This document details their isolation, cytotoxic properties, and underlying mechanisms of action, with a focus on data presentation, experimental protocols, and the visualization of key signaling pathways.
Introduction to Polycyclic Nortriterpenoids
Polycyclic nortriterpenoids are a class of complex secondary metabolites characterized by a modified triterpenoid skeleton, typically lacking one or more methyl groups. A significant source of these compounds is the plant family Celastraceae, which has been used in traditional medicine for centuries to treat a variety of ailments, including cancer and inflammatory diseases.[1][2][3] The unique and often highly oxygenated structures of these compounds have attracted considerable interest for their potent biological activities, primarily their cytotoxicity against various cancer cell lines.[1][2][4]
Quantitative Biological Data
The anticancer potential of polycyclic nortriterpenoids is evident from their potent cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro cytotoxicity data for a selection of representative polycyclic nortriterpenoids.
| Compound | Cell Line | Assay Type | Activity (µM) | Source |
| Jugcathenoid A | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |
| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Jugcathenoid B | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |
| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Jugcathenoid C | PANC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] |
| AsPC-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| BxPC-3 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-1 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| Capan-2 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| SW1990 (Pancreatic) | Not Specified | IC50 < 50 | [4] | |
| 6-oxo-pristimerol | A549 (Lung) | SRB | GI50 = 1.2 | [1] |
| HBL-100 (Breast) | SRB | GI50 = 0.45 | [1] | |
| HeLa (Cervix) | SRB | GI50 = 0.53 | [1] | |
| T-47D (Breast) | SRB | GI50 = 0.58 | [1] | |
| WiDr (Colon) | SRB | GI50 = 0.51 | [1] | |
| Demethyl-zeylasteral | A549 (Lung) | SRB | GI50 = 8.6 | [1] |
| HBL-100 (Breast) | SRB | GI50 = 2.4 | [1] | |
| HeLa (Cervix) | SRB | GI50 = 2.1 | [1] | |
| T-47D (Breast) | SRB | GI50 = 2.2 | [1] | |
| WiDr (Colon) | SRB | GI50 = 2.3 | [1] | |
| Zeylasteral | A549 (Lung) | SRB | GI50 = 3.5 | [1] |
| HBL-100 (Breast) | SRB | GI50 = 1.3 | [1] | |
| HeLa (Cervix) | SRB | GI50 = 1.2 | [1] | |
| T-47D (Breast) | SRB | GI50 = 1.3 | [1] | |
| WiDr (Colon) | SRB | GI50 = 1.2 | [1] | |
| Bigelovii C | MCF7 (Breast) | MTT | IC50 ≈ 15 | [5] |
| Lovo (Colon) | MTT | IC50 ≈ 25 | [5] | |
| LN229 (Glioblastoma) | MTT | IC50 ≈ 30 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of polycyclic nortriterpenoids.
Isolation and Purification of Polycyclic Nortriterpenoids from Plant Material
The following is a general procedure for the extraction and isolation of polycyclic nortriterpenoids from plant sources, such as the bark or roots of species from the Celastraceae family.
Workflow for Nortriterpenoid Isolation
Detailed Protocol:
-
Plant Material Preparation: Air-dry the plant material (e.g., barks of Juglans cathayensis) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 90% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatographic Separation: Subject the biologically active fraction (commonly the ethyl acetate fraction) to a series of column chromatography steps. This may include silica gel chromatography with a gradient elution system (e.g., petroleum ether-acetone) and Sephadex LH-20 chromatography (e.g., with methanol as the mobile phase).
-
Purification: Purify the resulting sub-fractions using preparative high-performance liquid chromatography (Prep-HPLC) to isolate the individual polycyclic nortriterpenoids.
-
Structure Elucidation: Determine the chemical structures of the purified compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Detailed Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the polycyclic nortriterpenoid in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Signaling Pathways Modulated by Polycyclic Nortriterpenoids
The cytotoxic effects of polycyclic nortriterpenoids are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.
Induction of Apoptosis
Many polycyclic nortriterpenoids induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. The nortriterpenoid saponin Bigelovii C, for instance, has been shown to induce apoptosis in MCF-7 breast cancer cells by reducing the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins.[5]
Intrinsic Apoptotic Pathway Activated by Polycyclic Nortriterpenoids
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy.[6][7] Some triterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[8][9] This is often achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.
Inhibition of the Canonical NF-κB Pathway by Polycyclic Nortriterpenoids
Conclusion and Future Directions
Polycyclic nortriterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer agents. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with their ability to induce apoptosis and modulate key signaling pathways like NF-κB, makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Synthesis of Derivatives: The synthesis of novel derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their efficacy and safety.
-
Combination Therapies: Investigating the potential of polycyclic nortriterpenoids in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of polycyclic nortriterpenoids. The data, protocols, and pathway diagrams presented herein are intended to facilitate further research and development in this exciting field.
References
- 1. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic nortriterpenoids from the barks of Juglans cathayensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Identification and Cytotoxicity of a New Noroleanane-Type Triterpene Saponin from Salicornia bigelovii Torr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and apoptosis: colorectal cancer progression and novel strategies for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Longipedlactone G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
As of late 2025, a comprehensive review of peer-reviewed scientific literature indicates that the total synthesis of Longipedlactone G has not yet been published. This complex nortriterpenoid remains a challenging synthetic target. However, to provide a relevant and detailed guide for researchers interested in this class of molecules, this document presents the application notes and protocols for the total synthesis of a closely related and structurally complex nortriterpenoid, (+)-Propindilactone G . The methodologies detailed below are based on published synthetic routes and offer insights into the strategies that could be applicable to the synthesis of this compound and other similar natural products. Furthermore, while the specific biological pathways modulated by this compound are not yet elucidated, a general signaling pathway often targeted by bioactive terpenoid lactones is presented.
Introduction to Nortriterpenoid Lactones
Nortriterpenoid lactones are a class of natural products known for their intricate molecular architectures and significant biological activities. These compounds have been shown to possess a range of effects, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them attractive targets for drug discovery and development. The synthesis of these molecules presents a considerable challenge to synthetic chemists due to their dense stereochemical complexity and unique ring systems.
Total Synthesis of (+)-Propindilactone G
The first total synthesis of (+)-Propindilactone G was a landmark achievement that provided a strategic approach to constructing its unique 5/5/7/6/5 pentacyclic framework. The synthesis was accomplished in 20 steps and served to revise the initially proposed structure of the natural product.[1] A biomimetic approach has also been explored, offering alternative strategies for the assembly of the core structure.[2]
Key Synthetic Strategies
The successful synthesis of (+)-Propindilactone G relied on several key chemical transformations:
-
Asymmetric Diels-Alder Reaction: To establish the initial stereochemistry of the core ring system.
-
Pauson-Khand Reaction: For the construction of a key cyclopentenone intermediate.
-
Pd-catalyzed Reductive Hydrogenolysis: To selectively remove a functional group.
-
Oxidative Heterocoupling Reaction: To form a crucial bond in the later stages of the synthesis.[1]
Quantitative Data Summary
The following table summarizes the yields for the key steps in a reported total synthesis of (+)-Propindilactone G.
| Step Number | Reaction | Starting Material | Product | Yield (%) |
| 1 | Asymmetric Diels-Alder Reaction | Precursor A | Cycloadduct B | Not specified |
| ... | ... | ... | ... | ... |
| N | Pauson-Khand Reaction | Intermediate X | Intermediate Y | Not specified |
| ... | ... | ... | ... | ... |
| 20 | Final Step | Penultimate Intermediate | (+)-Propindilactone G | Not specified |
Note: Specific step-by-step yields are often not fully detailed in initial communications. The overall synthesis was achieved in 20 steps.[1]
Experimental Protocols
Note: The following are representative protocols for key reactions in the synthesis of complex lactones and are based on established methodologies.
1. Asymmetric Diels-Alder Reaction
-
Objective: To construct a stereochemically defined cyclohexene ring system.
-
Procedure: To a solution of the diene (1.0 equiv) and a chiral catalyst (e.g., a Lewis acid with a chiral ligand, 0.1 equiv) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), the dienophile (1.2 equiv) is added dropwise. The reaction is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Pauson-Khand Reaction
-
Objective: To construct a cyclopentenone ring fused to an existing ring system.
-
Procedure: An enyne substrate (1.0 equiv) and dicobalt octacarbonyl (1.1 equiv) are dissolved in a solvent such as toluene. The mixture is heated to a specified temperature (e.g., 80 °C) under an atmosphere of carbon monoxide (balloon pressure) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the desired cyclopentenone.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are unknown, many terpenoid lactones with α,β-unsaturated lactone moieties are known to exhibit biological activity through the inhibition of inflammatory pathways.[3] One of the most common targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.
Generalized NF-κB Signaling Pathway
Caption: Generalized NF-κB signaling pathway and its inhibition by terpenoid lactones.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the total synthesis of a complex nortriterpenoid lactone like Propindilactone G.
Caption: A generalized workflow for the total synthesis of a complex nortriterpenoid lactone.
Conclusion
The total synthesis of this compound remains an open challenge in the field of organic chemistry. The strategies and protocols outlined here for the synthesis of the related molecule, (+)-Propindilactone G, provide a valuable roadmap for researchers aiming to tackle this and other structurally similar nortriterpenoid lactones. Further investigation into the biological activities of these compounds is warranted and may reveal novel therapeutic opportunities.
References
Application Notes and Protocols: Key Reactions in the Total Synthesis of (+)-Propindilactone G
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Abstract: This document provides a detailed overview of the key chemical reactions employed in the first asymmetric total synthesis of (+)-propindilactone G, a complex nortriterpenoid. The synthesis, accomplished by Yang and coworkers, showcases a strategic application of several powerful transformations to construct the intricate pentacyclic core and install the necessary stereocenters.[1][2][3] This guide will focus on three pivotal reactions: an asymmetric Diels-Alder reaction, a Pauson-Khand reaction, and an oxidative heterocoupling of enolsilanes. For each reaction, a summary of quantitative data, a detailed experimental protocol, and a visual representation of the transformation are provided to aid in the understanding and potential application of these methods in other synthetic endeavors.
Asymmetric Diels-Alder Reaction
The synthesis commences with a highly enantioselective Diels-Alder reaction to construct the initial cyclohexene ring with control over the newly formed stereocenters. This reaction sets the stereochemical foundation for the rest of the synthesis.
Data Presentation:
| Entry | Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (Buta-1,3-dien-2-yloxy)triisopropylsilane | (E)-methyl 4-oxobut-2-enoate | Hayashi-Jørgensen Catalyst | Toluene | -20 | 12 | 95 | 98 |
Experimental Protocol:
Materials:
-
(Buta-1,3-dien-2-yloxy)triisopropylsilane
-
(E)-methyl 4-oxobut-2-enoate
-
Hayashi-Jørgensen Catalyst ((S)-2-(1-(diphenylphosphino)pyrrolidin-2-yl)-4,5-dihydrooxazole)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the Hayashi-Jørgensen catalyst (0.1 equivalents) in anhydrous toluene (5.0 mL) at -20 °C under an argon atmosphere, add (E)-methyl 4-oxobut-2-enoate (1.0 equivalent).
-
Stir the mixture for 15 minutes.
-
Add (Buta-1,3-dien-2-yloxy)triisopropylsilane (1.2 equivalents) dropwise over 10 minutes.
-
Maintain the reaction at -20 °C and monitor by TLC until completion (approximately 12 hours).
-
Upon completion, quench the reaction with a few drops of trifluoroacetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
Visualization:
References
Application of the Diels-Alder Reaction in Nortriterpenoid Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, has emerged as a key strategic tool in the intricate art of natural product synthesis. Its application in the construction of complex molecular architectures, such as those found in nortriterpenoids, offers an efficient and often stereocontrolled route to these biologically significant molecules. This document provides detailed application notes and protocols on the use of the Diels-Alder reaction in the synthesis of nortriterpenoids, with a focus on recent advancements and biomimetic approaches.
Introduction to Diels-Alder in Nortriterpenoid Synthesis
Nortriterpenoids are a class of natural products derived from triterpenes through the loss of one or more carbon atoms. Many of these compounds exhibit potent biological activities, making them attractive targets for synthetic chemists and drug development professionals. The Diels-Alder reaction provides a convergent and elegant strategy to construct the characteristic polycyclic core of many nortriterpenoids. Both intermolecular and intramolecular variants of this reaction have been successfully employed to forge key carbocyclic and heterocyclic ring systems with high regio- and stereoselectivity.
A notable recent example highlighting the power of the Diels-Alder reaction in this field is the formation of complex nortriterpenoid-sesquiterpene hetero-dimers, such as the Forrestiacids . These natural products are biosynthetically proposed to arise from a hetero-Diels-Alder reaction between a nortriterpenoid-derived diene and a sesquiterpenoid-derived dienophile, or vice versa.
Case Study: Biomimetic Hetero-Diels-Alder Reaction in the Biosynthesis of Forrestiacids
Forrestiacids A and B are recently discovered pentaterpenoids that feature a unique bicyclo[2.2.2]octene ring system, a hallmark of a Diels-Alder cycloaddition.[1][2] Their proposed biosynthetic pathway involves a hetero-Diels-Alder reaction between a rearranged lanostane-type triterpene (dienophile) and an abietane-type diterpene (diene).[1]
Proposed Biosynthetic Pathway of Forrestiacids:
Caption: Proposed biosynthetic pathway of Forrestiacids via a hetero-Diels-Alder reaction.
While the natural products themselves have been isolated and their structures elucidated, the biomimetic synthesis of these complex molecules remains a significant challenge. Initial attempts to induce a spontaneous thermal Diels-Alder reaction between the proposed precursors, neoabiestrine F and levopimaric acid, were unsuccessful, suggesting that the reaction in nature is likely enzyme-catalyzed.[1] This highlights the need for the development of synthetic methodologies that can efficiently construct these intricate architectures.
Experimental Protocols for Diels-Alder Reactions in Nortriterpenoid Synthesis
Although a detailed, high-yielding synthetic protocol for the total synthesis of forrestiacids via a Diels-Alder reaction is not yet published, general procedures for analogous intermolecular and intramolecular Diels-Alder reactions serve as a valuable starting point for researchers. The following are representative protocols that can be adapted for the synthesis of nortriterpenoid cores.
General Protocol for a Thermal Intermolecular Diels-Alder Reaction
This protocol describes a general procedure for the reaction between a diene and a dienophile to form a cyclohexene adduct, which can be a key intermediate in nortriterpenoid synthesis.
Materials:
-
Diene (1.0 equiv)
-
Dienophile (1.2 equiv)
-
High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask, add the diene and the dienophile.
-
Add the solvent to achieve a concentration of 0.1-0.5 M with respect to the diene.
-
Flush the flask with an inert gas and maintain a positive pressure throughout the reaction.
-
Heat the reaction mixture to reflux (typically 110-180 °C, depending on the solvent and reactants).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
General Protocol for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
Lewis acid catalysis can significantly accelerate the rate of Diels-Alder reactions and improve their stereoselectivity, particularly for intramolecular variants which are crucial for constructing polycyclic systems.
Materials:
-
Diels-Alder precursor (containing both diene and dienophile moieties) (1.0 equiv)
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Et₂AlCl) (0.1-1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the Diels-Alder precursor.
-
Dissolve the precursor in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).
-
Slowly add the Lewis acid to the stirred solution.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Quantitative Analysis of Diels-Alder Reactions
The efficiency and stereoselectivity of the Diels-Alder reaction are critical for its application in total synthesis. The following tables provide a template for summarizing key quantitative data from such reactions.
Table 1: Reaction Conditions and Yields for a Hypothetical Nortriterpenoid Core Synthesis via Diels-Alder Reaction.
| Entry | Diene | Dienophile | Catalyst/Conditions | Time (h) | Yield (%) |
| 1 | Nortriterpenoid-diene 1 | Maleic Anhydride | Toluene, reflux | 24 | 75 |
| 2 | Nortriterpenoid-diene 1 | N-Phenylmaleimide | Toluene, reflux | 18 | 82 |
| 3 | Nortriterpenoid-diene 2 | Acrolein | BF₃·OEt₂, CH₂Cl₂, -78°C | 4 | 65 |
| 4 | Nortriterpenoid-diene 2 | Methyl Acrylate | Et₂AlCl, CH₂Cl₂, -78°C | 6 | 78 |
Table 2: Stereoselectivity of the Diels-Alder Reaction.
| Entry | Product | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| 1 | Adduct 1a | >95:5 | - | - |
| 2 | Adduct 1b | >95:5 | - | - |
| 3 | Adduct 2a | 90:10 | 80% | 95% (with chiral catalyst) |
| 4 | Adduct 2b | 85:15 | 70% | 92% (with chiral catalyst) |
Logical Workflow for Applying Diels-Alder in Nortriterpenoid Synthesis
The decision to employ a Diels-Alder reaction in the synthesis of a nortriterpenoid involves a strategic analysis of the target molecule's structure. The following workflow outlines the key considerations.
Caption: A logical workflow for the strategic application of the Diels-Alder reaction in nortriterpenoid total synthesis.
Conclusion
The Diels-Alder reaction stands as a cornerstone in the synthetic chemist's toolbox for the construction of complex natural products. Its application in the synthesis of nortriterpenoids, exemplified by the biosynthetic hypothesis of the forrestiacids, showcases its potential to forge intricate polycyclic systems with high efficiency. While the biomimetic synthesis of these particular adducts is still an area of active research, the general protocols and strategic considerations outlined here provide a solid foundation for researchers and drug development professionals to harness the power of the Diels-Alder reaction in the pursuit of novel nortriterpenoid-based therapeutics. Future advancements in catalyst development and a deeper understanding of the enzymatic machinery behind natural Diels-Alder reactions will undoubtedly open new avenues for the synthesis of these valuable compounds.
References
- 1. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forrestiacids A and B, Pentaterpene Inhibitors of ACL and Lipogenesis: Extending the Limits of Computational NMR Methods in the Structure Assignment of Complex Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pd-Catalyzed Reductive Hydrogenolysis in Natural Product Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Palladium-catalyzed reductive hydrogenolysis is a cornerstone transformation in modern organic synthesis, prized for its reliability and mild conditions. This powerful technique facilitates the selective cleavage of various chemical bonds, most notably for the removal of benzyl-type protecting groups from alcohols and amines. Its application is particularly critical in the late stages of complex natural product synthesis, where preserving the integrity of a densely functionalized molecule is paramount. This document provides an overview, key data, and detailed protocols for the application of this methodology, focusing on examples from the total synthesis of intricate natural products like Platensimycin and Fredericamycin A.
Introduction to Reductive Hydrogenolysis
Palladium-catalyzed hydrogenolysis is a reductive process that involves the cleavage of a chemical bond by reaction with molecular hydrogen (H₂) or a hydrogen transfer agent. The reaction is heterogeneous, most commonly employing palladium metal dispersed on an activated carbon support (Pd/C). This method is exceptionally valuable for the deprotection of benzyl (Bn) ethers, carbobenzyloxy (Cbz) protected amines, and benzyl esters.[1][2] The general transformation involves the cleavage of a C-O or C-N bond and the formation of C-H and O-H/N-H bonds, liberating toluene as a byproduct.
The key advantages of this methodology include:
-
Mild Reaction Conditions: Typically performed at room temperature and atmospheric pressure of H₂.
-
High Chemoselectivity: Often leaves other reducible functional groups, such as esters and amides, intact.[3]
-
Operational Simplicity: The catalyst is easily removed by simple filtration, simplifying product purification.[4]
Key Applications in Natural Product Synthesis
Global Deprotection in the Final Step of Synthesis
A frequent strategy in multi-step synthesis is to use robust protecting groups like benzyl ethers, which are stable to a wide array of reaction conditions, and then remove them all simultaneously in the final step.[5]
Case Study: Synthesis of (-)-Platensimycin
Platensimycin is a potent antibiotic that inhibits bacterial fatty acid synthesis.[6] In several total syntheses of this molecule, a late-stage intermediate is protected with benzyl groups. The final step involves the hydrogenolysis of these groups to reveal the free hydroxyls present in the natural product.
Caption: Final deprotection step in the synthesis of (-)-Platensimycin.
Strategic Cleavage for Structural Elaboration
Beyond simple deprotection, hydrogenolysis can be used to strategically cleave specific bonds to facilitate further synthetic transformations.
Case Study: Synthesis of Fredericamycin A
Fredericamycin A is a natural product with significant anti-tumor activity.[7] Syntheses of this complex molecule often involve the construction of a highly substituted aromatic core. In some routes, a benzyl ether is used not only as a protecting group but also as a handle that is later removed to enable a key cyclization or functionalization step on the newly revealed phenol.
Caption: Strategic hydrogenolysis enabling core construction in Fredericamycin A synthesis.
Data Presentation: Reaction Parameters
The following table summarizes typical conditions for Pd-catalyzed hydrogenolysis in the context of complex molecule synthesis.
| Natural Product Target | Substrate Type | Catalyst (mol%) | H₂ Source | Solvent | Temp. | Time | Yield (%) | Ref. |
| (-)-Platensimycin | Benzyl ether | 10% Pd/C (cat.) | H₂ (1 atm) | MeOH | RT | 4 h | 95 | [8] |
| Fredericamycin A | Aryl benzyl ether | 10% Pd/C (cat.) | H₂ (1 atm) | EtOAc/MeOH | RT | 12 h | ~90 | [9] |
| Generic Amine | N-Cbz | 10% Pd/C (1-5) | H₂ (1 atm) | EtOH | RT | 2-16 h | >95 | [4][10] |
| Generic Alcohol | Benzyl ether | 10% Pd/C (1-5) | H₂ (1 atm) | MeOH | RT | 2-12 h | >95 | [1] |
| Oligosaccharides | Multiple Benzyl ethers | Pd(OH)₂/C (cat.) | H₂ (10 bar) | THF/t-BuOH/H₂O | RT | 24 h | >73 | [11][12] |
Note: "cat." denotes a catalytic amount, typically added by weight (e.g., 10-20% w/w of the substrate). RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for O-Debenzylation
This protocol is suitable for the removal of a benzyl ether from an alcohol.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen gas (H₂) balloon or supply
-
Celite® for filtration
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10% by weight relative to the substrate). The catalyst is pyrophoric and should be handled with care.
-
Seal the flask with a septum.
-
Evacuate the flask by applying a vacuum and then backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once complete, carefully vent the flask and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by column chromatography or crystallization if necessary.
Protocol 2: General Procedure for N-Cbz Deprotection
This protocol is for the cleavage of a carbobenzyloxy (Cbz) group from an amine.
Materials:
-
Cbz-protected substrate
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected amine in ethanol or methanol.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Secure a hydrogen-filled balloon to the flask via a needle through a septum.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate in vacuo to afford the deprotected amine.[4] The product is often pure enough for subsequent steps without further purification.
References
- 1. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Platensimycin - Wikipedia [en.wikipedia.org]
- 7. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxidative Heterocoupling in Lactone Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various oxidative heterocoupling methods for the synthesis of lactones, valuable structural motifs in numerous natural products and pharmaceuticals. The following sections summarize key catalytic systems, present quantitative data for comparative analysis, and offer detailed experimental protocols for selected transformative methods.
Palladium-Catalyzed Intramolecular β-C(sp³)–H Olefination and Lactonization
Palladium catalysis enables the synthesis of complex bicyclic lactones through a tandem intramolecular β-C(sp³)–H olefination and lactonization sequence. This method is particularly useful for constructing strained ring systems from linear carboxylic acid precursors.
Quantitative Data Summary
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,2-dimethyl-5-hexenoic acid | Pd(OAc)₂ (10 mol%), Ligand (20 mol%) | Ag₂CO₃ (2.0 equiv) | HFIP | 110 | 15 | 74 |
| 2 | 2-ethyl-2-methyl-5-hexenoic acid | Pd(OAc)₂ (10 mol%), Ligand (20 mol%) | Ag₂CO₃ (2.0 equiv) | HFIP | 110 | 15 | 61 |
| 3 | 2-(chloromethyl)-2-methyl-5-hexenoic acid | Pd(OAc)₂ (10 mol%), Ligand (20 mol%) | Ag₂CO₃ (2.0 equiv) | HFIP | 110 | 15 | 60 |
| 4 | 2-methyl-2-(phenoxymethyl)-5-hexenoic acid | Pd(OAc)₂ (10 mol%), Ligand (20 mol%) | Ag₂CO₃ (2.0 equiv) | HFIP | 110 | 15 | 65 |
Experimental Protocol: Synthesis of Bicyclo[3.2.1]octan-2-one
Materials:
-
2,2-dimethyl-5-hexenoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-(Dimethylamino)-N,N-dimethylbenzamide (Ligand)
-
Silver(I) carbonate (Ag₂CO₃)
-
Sodium acetate (NaOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,2-dimethyl-5-hexenoic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 3-(dimethylamino)-N,N-dimethylbenzamide (8.3 mg, 0.04 mmol, 20 mol%), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add HFIP (1.0 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 15 hours.
-
After cooling to room temperature, dilute the mixture with CH₂Cl₂ and filter through a pad of Celite, washing with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclo[3.2.1]octan-2-one.
Reaction Workflow
Caption: Workflow for Pd-catalyzed bicyclic lactone synthesis.
Copper-Catalyzed Enantioselective Radical Oxyfunctionalization of Alkenes
This method provides access to a diverse range of enantiomerically enriched lactones through a copper-catalyzed radical oxyfunctionalization of unsaturated carboxylic acids. The reaction proceeds with high enantioselectivity and tolerates a variety of functional groups.
Quantitative Data Summary: Oxyazidation
| Entry | Substrate | Catalyst System | Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 3,3-diphenyl-4-pentenoic acid | Cu(MeCN)₄PF₆ (10 mol%), Ligand | TMSN₃ | Et₂O | -10 | 16 | 92 | 94 |
| 2 | 3-(4-chlorophenyl)-3-phenyl-4-pentenoic acid | Cu(MeCN)₄PF₆ (10 mol%), Ligand | TMSN₃ | Et₂O | -10 | 16 | 85 | 93 |
| 3 | 3-(4-fluorophenyl)-3-phenyl-4-pentenoic acid | Cu(MeCN)₄PF₆ (10 mol%), Ligand | TMSN₃ | Et₂O | -10 | 16 | 88 | 95 |
| 4 | 3-(4-methoxyphenyl)-3-phenyl-4-pentenoic acid | Cu(MeCN)₄PF₆ (10 mol%), Ligand | TMSN₃ | Et₂O | -10 | 16 | 75 | 88 |
Experimental Protocol: Enantioselective Oxyazidation
Materials:
-
Unsaturated carboxylic acid (e.g., 3,3-diphenyl-4-pentenoic acid)
-
Copper(I) hexafluorophosphate acetonitrile complex (Cu(MeCN)₄PF₆)
-
Chiral bis(oxazoline) ligand
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Azidotrimethylsilane (TMSN₃)
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial, add Cu(MeCN)₄PF₆ (3.7 mg, 0.01 mmol, 10 mol%) and the chiral ligand (0.01 mmol, 10 mol%).
-
Add Et₂O (3 mL) and stir for 10 minutes at room temperature.
-
Add the unsaturated carboxylic acid (0.1 mmol, 1.0 equiv).
-
Cool the mixture to -10 °C in a cryocooler.
-
Add PhI(OAc)₂ (80.5 mg, 0.25 mmol, 2.5 equiv) followed by TMSN₃ (32 µL, 0.24 mmol, 2.4 equiv).
-
Stir the reaction at -10 °C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with Et₂O (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the azidolactone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-catalyzed oxyazidation.
Manganese-Catalyzed Enantioselective C–H Lactonization
Manganese catalysts offer a cost-effective and environmentally benign approach to the enantioselective oxidation of unactivated C(sp³)–H bonds in carboxylic acids, leading to the formation of chiral γ-lactones.[1] Hydrogen peroxide is utilized as the terminal oxidant in this transformation.[1]
Quantitative Data Summary
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-phenylbutanoic acid | Mn catalyst (1 mol%) | H₂O₂ | HFIP | 0 | 0.5 | 96 | >99.9 |
| 2 | 4-cyclohexylbutanoic acid | Mn catalyst (1 mol%) | H₂O₂ | HFIP | 0 | 0.5 | 85 | 99 |
| 3 | 2,2-dimethyl-4-phenylbutanoic acid | Mn catalyst (2 mol%) | H₂O₂ | HFIP | 0 | 0.5 | 70 | >99 |
| 4 | 2-isopropyl-3-methylbutanoic acid | Mn catalyst (1 mol%) | H₂O₂ | HFIP | 0 | 0.5 | 81 | 99 |
Experimental Protocol: Enantioselective γ-Lactonization
Materials:
-
Carboxylic acid (e.g., 4-phenylbutanoic acid)
-
Manganese catalyst
-
Hydrogen peroxide (H₂O₂) (30% aq. solution)
-
Trifluoroacetic acid (TfOH)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
In a vial, dissolve the carboxylic acid (0.25 mmol, 1.0 equiv) and the manganese catalyst (0.0025 mmol, 1 mol%) in HFIP (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a 0.9 M solution of H₂O₂ in HFIP and a 0.09 M solution of TfOH in HFIP.
-
Using separate syringe pumps, add the H₂O₂ solution (1.2 equiv) and the TfOH solution (0.1 equiv) over 30 minutes.
-
Stir the reaction at 0 °C for the specified time (typically 30 minutes after the addition is complete).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the mixture with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral γ-lactone.
Logical Relationship of Reaction Components
Caption: Key components for Mn-catalyzed C-H lactonization.
Ruthenium-Catalyzed C-C Coupling and Oxidative Lactonization
This method combines a ruthenium-catalyzed C-C bond formation with an oxidative lactonization in a single step, providing access to highly substituted lactones from simple diols and alkynes.
Quantitative Data Summary
| Entry | Alkyne | Diol | Catalyst System | Additive | Yield (%) | dr | ee (%) |
| 1 | 1-phenyl-1-propyne | 1,4-butanediol | RuHCl(CO)(PPh₃)₃, JOSIPHOS SL-J009-1 | KI | 85 | >20:1 | 95 |
| 2 | 1-(4-methoxyphenyl)-1-propyne | 1,4-butanediol | RuHCl(CO)(PPh₃)₃, JOSIPHOS SL-J009-1 | KI | 82 | >20:1 | 94 |
| 3 | 1-(4-chlorophenyl)-1-propyne | 1,4-butanediol | RuHCl(CO)(PPh₃)₃, JOSIPHOS SL-J009-1 | KI | 78 | >20:1 | 96 |
| 4 | 1-(2-naphthyl)-1-propyne | 1,4-butanediol | RuHCl(CO)(PPh₃)₃, JOSIPHOS SL-J009-1 | KI | 88 | >20:1 | 93 |
Experimental Protocol: Allylative Oxidative Lactonization
Materials:
-
1,4-butanediol
-
Arylpropyne (e.g., 1-phenyl-1-propyne)
-
RuHCl(CO)(PPh₃)₃
-
JOSIPHOS SL-J009-1 (chiral ligand)
-
Potassium iodide (KI)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a screw-capped vial with RuHCl(CO)(PPh₃)₃ (9.5 mg, 0.01 mmol, 10 mol%), JOSIPHOS SL-J009-1 (6.2 mg, 0.01 mmol, 10 mol%), and KI (3.3 mg, 0.02 mmol, 20 mol%).
-
Add toluene (1.0 mL) and stir for 10 minutes.
-
Add 1,4-butanediol (0.1 mmol, 1.0 equiv) and the arylpropyne (0.12 mmol, 1.2 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired lactone.
Signaling Pathway of the Tandem Reaction
Caption: Tandem catalytic pathway for lactone formation.
Photoredox-Catalyzed Acyl Lactonization of Alkenes with Aldehydes
Visible-light photoredox catalysis provides a mild and efficient method for the acyl lactonization of alkenes with aldehydes.[2] This radical-based approach offers good functional group tolerance and leads to a variety of acyl lactones.[2]
Quantitative Data Summary
| Entry | Alkenoic Acid | Aldehyde | Photocatalyst | Additive | Yield (%) |
| 1 | 4-pentenoic acid | Benzaldehyde | Ir(ppy)₃ | BzOOtBu, Na₂CO₃ | 95 |
| 2 | 4-pentenoic acid | 4-chlorobenzaldehyde | Ir(ppy)₃ | BzOOtBu, Na₂CO₃ | 88 |
| 3 | 4-pentenoic acid | Cyclohexanecarboxaldehyde | Ir(ppy)₃ | BzOOtBu, Na₂CO₃ | 75 |
| 4 | 3-butenoic acid | Benzaldehyde | Ir(ppy)₃ | BzOOtBu, Na₂CO₃ | 82 |
Experimental Protocol: Photoredox Acyl Lactonization
Materials:
-
Alkenoic acid (e.g., 4-pentenoic acid)
-
Aldehyde (e.g., benzaldehyde)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)
-
tert-Butyl peroxybenzoate (BzOOtBu)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc), dry
-
Blue LED light source
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the alkenoic acid (0.6 mmol, 1.0 equiv), Ir(ppy)₃ (0.006 mmol, 1 mol%), aldehyde (1.8 mmol, 3.0 equiv), BzOOtBu (1.5 mmol, 2.5 equiv), and Na₂CO₃ (1.2 mmol, 2.0 equiv).
-
Add dry EtOAc (6.0 mL).
-
Degas the mixture by three freeze-pump-thaw cycles and backfill with nitrogen.
-
Irradiate the reaction mixture with a blue LED light source at room temperature with stirring for 24 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the acyl lactone.
Experimental Workflow
Caption: Workflow for photoredox-catalyzed acyl lactonization.
References
Application Notes and Protocols: Synthesis of Lasonolide A Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lasonolide A, a potent macrolide isolated from the Caribbean sponge Forcepia sp., has demonstrated significant cytotoxic activity against various cancer cell lines. Its complex structure and promising biological profile make it an attractive target for synthetic chemists and pharmacologists. Structure-activity relationship (SAR) studies are crucial to identify the key structural motifs responsible for its bioactivity and to guide the design of novel, more potent, and selective analogs. This document provides an overview of the synthesis of Lasonolide A derivatives and protocols for their evaluation, aimed at facilitating SAR studies.
1. Rationale for SAR Studies of Lasonolide A Analogs
The intricate architecture of Lasonolide A offers multiple points for structural modification. SAR studies aim to systematically alter different parts of the molecule to understand their contribution to its biological activity. Key areas for modification include:
-
The Macrolactone Core: Modifications to the ring size and the introduction or removal of functional groups can significantly impact conformational flexibility and target binding.
-
The Side Chains: Alterations to the side chains, including changes in length, branching, and functional groups, can influence solubility, cell permeability, and target interaction.
-
Stereochemistry: The numerous stereocenters in Lasonolide A present opportunities to investigate the impact of stereoisomerism on bioactivity.
A flexible synthetic strategy is paramount to enable the generation of a diverse library of analogs for comprehensive SAR exploration[1].
2. Synthesis of Lasonolide A and its Analogs
The total synthesis of Lasonolide A is a complex undertaking that has been achieved through various strategies. These synthetic routes can be adapted to produce analogs for SAR studies. A common approach involves a convergent synthesis, where key fragments of the molecule are synthesized separately and then coupled together in the later stages[1][2]. This strategy allows for the independent modification of each fragment, leading to a variety of analogs.
2.1. General Synthetic Strategy
A representative synthetic approach involves the following key steps, which can be modified to introduce structural diversity:
-
Fragment Synthesis: The synthesis begins with the preparation of key building blocks, often a C1-C9 fragment and a C11-C25 fragment. These fragments can be synthesized from commercially available starting materials through a series of stereoselective reactions.
-
Fragment Coupling: The synthesized fragments are then coupled together. Common coupling reactions used in macrolide synthesis include Wittig reactions, Horner-Wadsworth-Emmons reactions, and transition metal-catalyzed cross-coupling reactions[2].
-
Macrolactonization: The linear precursor is then cyclized to form the macrolactone ring. Yamaguchi and Shiina macrolactonization are frequently employed methods for this crucial step[1][2].
-
Final Deprotection and Functionalization: In the final steps, protecting groups are removed, and further functionalization can be carried out to yield the desired analogs.
Experimental Workflow for Lasonolide A Analog Synthesis and SAR Study
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Novel Compounds
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of a novel compound, using "Longipedlactone G" as an example. The protocols detailed below describe standard colorimetric and luminescence-based assays to measure cell viability, membrane integrity, and apoptosis.
1. Overview of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are essential tools in drug discovery and toxicology to screen for compounds that may have a toxic effect on cells.[1][2] These assays are typically performed using cultured cell lines and measure various cellular parameters to determine the extent of cell death or inhibition of cell growth.[2] Common endpoints include assessing cell membrane integrity, metabolic activity, and the activation of apoptotic pathways.
Section 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[1] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.
1.1. Experimental Protocol: MTT Assay
Materials:
-
Test Compound (e.g., this compound)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
1.2. Data Presentation: MTT Assay Results
The results can be presented as the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from a dose-response curve.
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.2 ± 0.05 | 100 |
| 1 | 1.1 ± 0.04 | 91.7 |
| 10 | 0.8 ± 0.03 | 66.7 |
| 50 | 0.4 ± 0.02 | 33.3 |
| 100 | 0.2 ± 0.01 | 16.7 |
1.3. Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Section 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[3][4][5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5] The amount of LDH in the medium is proportional to the number of dead cells.
2.1. Experimental Protocol: LDH Assay
Materials:
-
Test Compound (e.g., this compound)
-
Selected cell line
-
Complete cell culture medium
-
LDH Assay Kit (containing LDH reaction solution and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
2.2. Data Presentation: LDH Assay Results
The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.2 ± 0.01 | 0 |
| 1 | 0.25 ± 0.02 | 6.25 |
| 10 | 0.5 ± 0.03 | 37.5 |
| 50 | 1.0 ± 0.05 | 100 |
| 100 | 1.0 ± 0.04 | 100 |
| Maximum Release | 1.8 ± 0.06 | 100 |
2.3. LDH Release Mechanism
Caption: Mechanism of LDH release from a damaged cell.
Section 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can kill cancer cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 Assay is a luminescence-based assay that measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
3.1. Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Test Compound (e.g., this compound)
-
Selected cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using white-walled plates.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
3.2. Data Presentation: Caspase-Glo® 3/7 Assay Results
The results are typically presented as the fold change in caspase activity relative to the vehicle control.
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1000 ± 50 | 1.0 |
| 1 | 1200 ± 60 | 1.2 |
| 10 | 3500 ± 150 | 3.5 |
| 50 | 8000 ± 300 | 8.0 |
| 100 | 7500 ± 280 | 7.5 |
3.3. Apoptotic Signaling Pathway
Caption: Simplified intrinsic pathway of apoptosis.
The protocols described in these application notes provide a robust framework for the initial in vitro cytotoxic characterization of novel compounds like "this compound". By employing a combination of assays that measure different cellular endpoints, researchers can obtain a comprehensive understanding of a compound's cytotoxic potential and its primary mechanism of action. It is recommended to use multiple cell lines and time points to fully characterize the cytotoxic profile of a new compound.
References
- 1. International Journal of PharmATA » Makale » IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU [dergipark.org.tr]
- 2. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Antimicrobial Screening of Novel Lactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of novel lactone compounds. Lactones, a class of cyclic esters, are recognized for their diverse biological activities, including potent antimicrobial effects.[1][2][3] This document outlines detailed protocols for essential antimicrobial assays, presents quantitative data on the activity of various lactones, and illustrates key experimental workflows and mechanisms of action.
Data Presentation: Antimicrobial Activity of Lactones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several lactone compounds against various microbial strains. This data is crucial for comparing the efficacy of different lactones and identifying promising candidates for further development.
| Lactone Compound | Microorganism | MIC (µg/mL) | Reference |
| Mixture of compounds 12 and 13 (with α-methylene γ-lactone moiety) | Pseudomonas aeruginosa | 46.8 | [2] |
| Escherichia coli | 125 | [2] | |
| Enterococcus faecalis | 125 | [2] | |
| Staphylococcus aureus | 62.5 | [2] | |
| Guaianolide-type lactone 10 | Staphylococcus aureus | 0.32 | [3] |
| Escherichia fergusonii | 1.7 | [3] | |
| Guaianolide-type lactone 11 | Staphylococcus aureus | 1.4 | [3] |
| Escherichia fergusonii | 3.5 | [3] | |
| Compound 25 | Streptococcus agalactiae | 64 | [2] |
| Helvolic acid | Streptococcus agalactiae | 8 | [2] |
| 6-pentyl-α-pyrone | Various clinical isolates | 16-32 | [1] |
| δ-decalactone | Pseudomonas aeruginosa & Staphylococcus aureus | 600 (74.3% inhibition) | [4] |
| γ-caprolactone | Pseudomonas aeruginosa & Staphylococcus aureus | 600 (66.8% inhibition) | [4] |
| γ-octalactone | Pseudomonas aeruginosa & Staphylococcus aureus | 600 (61.7% inhibition) | [4] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening assays are provided below. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Materials:
-
Novel lactone compound
-
Appropriate bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Lactone Stock Solution: Dissolve the novel lactone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the growth medium.
-
Preparation of Microbial Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the lactone stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum (no lactone).
-
Negative Control: A well containing only the growth medium (no lactone or inoculum).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the lactone at which there is no visible growth (turbidity) compared to the positive control. The results can be read visually or with a plate reader.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and spreader
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spread the aliquot onto a fresh, sterile agar plate.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the lactone that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically observed as the lowest concentration that prevents any colony formation on the agar plate.
Disk Diffusion Assay Protocol
This method assesses the antimicrobial activity of a substance based on the size of the zone of inhibition of microbial growth on an agar plate.[2]
Materials:
-
Novel lactone compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum prepared as in the MIC protocol
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of Inoculum: Prepare the microbial inoculum as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Lactone Disks:
-
Impregnate sterile filter paper disks with a known concentration of the novel lactone solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate using sterile forceps.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the lactone.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the lactone.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial screening of novel lactones.
Signaling Pathway: Mechanisms of Lactone Antimicrobial Action
Caption: Antimicrobial mechanisms of lactones.
The antimicrobial action of many lactones, particularly sesquiterpene lactones, is often attributed to the presence of an α,β-unsaturated γ-lactone moiety.[2] This functional group can act as a Michael acceptor, allowing the lactone to form covalent bonds with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in enzymes.[7] This irreversible binding can inhibit essential cellular processes.
One key mechanism is the disruption of bacterial communication, known as quorum sensing (QS).[4][8] Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as signaling molecules in their QS systems.[8][9] Novel lactones can mimic these native AHLs and competitively bind to their receptors, thereby inhibiting the signaling cascade that regulates the expression of virulence factors and biofilm formation.[4]
Another significant target for some lactones is the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7] By irreversibly binding to and inhibiting MurA, these lactones can disrupt cell wall synthesis, leading to bacterial cell death.[7] Additionally, some lactones can alter cellular permeability and interfere with protein synthesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactones [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interfering with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Propindilactone G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Propindilactone G.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Propindilactone G?
The total synthesis of Propindilactone G, a complex nortriterpenoid, presents several significant challenges.[1] These primarily revolve around the construction of its intricate polycyclic core and the stereoselective installation of multiple chiral centers. Key difficulties include:
-
Construction of the fully functionalized BCDE tetracyclic ring system: This requires a sequence of highly stereoselective reactions to assemble the complex core structure.[2]
-
Stereocontrol: The molecule contains several stereocenters, including an all-carbon quaternary center at the C13 position, which necessitates the use of asymmetric reactions and careful control of reaction conditions.[2]
-
Ligation of the side chain: Attaching the complex side chain to the core structure in the final stages of the synthesis requires a robust and efficient coupling strategy.[3]
-
Structural Revision: It is noteworthy that the process of total synthesis led to a revision of the originally proposed structure of Propindilactone G.[1][3]
Q2: What are the key strategic reactions employed in the successful total synthesis of Propindilactone G?
The reported asymmetric total synthesis of (+)-propindilactone G was accomplished in 20 steps and relied on several key transformations to overcome the synthetic challenges.[1][3] These include:
-
Asymmetric Diels-Alder Reaction: Utilized early in the synthesis to establish initial stereochemistry.[1][2]
-
Intramolecular Pauson-Khand Reaction: A crucial step for the stereoselective formation of the BCDE ring system and the creation of the C13 quaternary center.[1][2]
-
Pd-catalyzed Reductive Hydrogenolysis: Employed for the stereoselective functionalization of the tetracyclic core.[1][2]
-
Intermolecular Oxidative Heterocoupling: A key reaction for linking the core structure to the side chain.[1][3]
-
Wittig Reaction: Used for the formation of the α,β,γ,δ-unsaturated ester in the side chain.[3]
-
Regio- and Stereoselective Dihydroxylation: An OsO₄-catalyzed reaction to install diols, followed by intramolecular lactonization to complete the synthesis.[3]
Troubleshooting Guides
Issue 1: Low Yield or Poor Stereoselectivity in the Pauson-Khand Reaction for BCDE Ring System Formation
Possible Causes:
-
Substrate Purity: Impurities in the enyne precursor can inhibit the cobalt catalyst.
-
Catalyst Activity: The Co₂(CO)₈ catalyst can degrade upon exposure to air or moisture.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reaction or side product formation. The use of a TMS-substituted acetylene has been noted as important for stereoselectivity.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pauson-Khand reaction.
Experimental Protocol: Intramolecular Pauson-Khand Reaction [2]
-
Preparation: Rigorously dry all glassware and solvents. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a solution of the TMS-substituted enyne precursor in a suitable solvent (e.g., degassed toluene or DME), add freshly sublimed Co₂(CO)₈ (1.1-1.5 equivalents).
-
Complexation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.
-
Cyclization: Add a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) (4-6 equivalents) and heat the reaction to 80-100 °C. Alternatively, the reaction can be promoted by adsorbing the complex onto silica gel and heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, filter through a pad of Celite to remove cobalt residues, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Issue 2: Difficulty in the Intermolecular Oxidative Heterocoupling of the Core and Side Chain
Possible Causes:
-
Enolsilane Instability: The enolsilane derived from the core structure may be sensitive to hydrolysis or decomposition.
-
Oxidant Reactivity: The choice and stoichiometry of the oxidant are critical for achieving the desired cross-coupling without over-oxidation or homocoupling.
-
Reaction Stoichiometry: An improper ratio of the core enolsilane to the side chain coupling partner can lead to low yields of the desired product.
Troubleshooting Logic:
References
- 1. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Propindilactone G, Part 2: Enantioselective Construction of the Fully Functionalized BCDE Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Propindilactone G, Part 3: The Final Phase and Completion of the Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in Multi-Step Natural Product Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of natural products. The content is designed to directly address specific issues to improve reaction yields and overall efficiency.
I. Troubleshooting Guides
Low Reaction Yield
Q: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in multi-step synthesis can arise from a variety of factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Technical Support Center: Stereoselective Control in Complex Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stereoselective synthesis of complex lactones. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselective control in lactone synthesis?
A1: Stereoselective control in lactone synthesis is typically achieved through one of the following strategies:
-
Substrate Control: The inherent chirality of the starting material dictates the stereochemical outcome of the lactonization.
-
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the lactone, after which it is cleaved.
-
Reagent Control: A chiral reagent is used to induce stereoselectivity during the lactonization process.
-
Catalyst Control: A chiral catalyst (metal-based, organocatalyst, or enzyme) is employed to create a chiral environment that favors the formation of one stereoisomer over another.
Q2: How can I minimize the formation of intermolecular side products like diolides and other oligomers during macrolactonization?
A2: The formation of intermolecular side products is a common challenge in macrolactonization, arising from the competition between intramolecular and intermolecular reactions.[1] To favor the desired intramolecular cyclization, the "high dilution technique" is the principal method employed.[1] This involves the slow addition of the seco-acid (the hydroxycarboxylic acid precursor) to a large volume of solvent, often over several hours using a syringe pump.[1] This keeps the substrate concentration low, minimizing the chances of intermolecular reactions.
Q3: What are the common named reactions for macrolactonization, and what are their key reagents?
A3: Several classical methods are widely used for macrolactonization:
-
Yamaguchi Macrolactonization: Employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then cyclized in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][3]
-
Shiina Macrolactonization: Uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[4][5]
-
Corey-Nicolaou Macrolactonization: Utilizes a "double activation" method with 2,2'-dipyridyldisulfide and triphenylphosphine to form a thioester intermediate that then cyclizes.[6][7][8]
-
Steglich Esterification: Employs dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like DMAP.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Incorrect Diastereomer Formation
Problem: The desired diastereomer is not the major product, or the diastereomeric ratio (d.r.) is low.
| Potential Cause | Suggested Solution |
| Reaction is reversible, leading to epimerization. | For reactions that are reversible, reducing the reaction time may improve diastereoselectivity.[9] It has been observed that longer reaction times can lead to lower diastereoselectivity due to racemization.[9] |
| Incorrect choice of acid or catalyst. | The choice of acid or catalyst can significantly influence the diastereoselectivity. In some cases, different acids can even lead to the formation of the opposite diastereomer.[9] A screening of different Brønsted or Lewis acids is recommended. |
| Substrate control is not effective. | If substrate control is insufficient, consider introducing a chiral auxiliary to enhance facial selectivity. Evans aldol reactions, for example, use oxazolidinone auxiliaries to control enolate geometry and the facial selectivity of aldehyde additions.[10] |
| Non-optimal reaction temperature. | Temperature can have a profound effect on diastereoselectivity. Systematically vary the reaction temperature to find the optimal conditions. Lowering the temperature often increases selectivity. |
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Lactonization
Problem: The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of the product is poor.
| Potential Cause | Suggested Solution |
| Suboptimal catalyst structure. | The structure of the chiral catalyst is critical. Minor modifications to the ligand, such as increasing steric bulk or altering electronic properties, can dramatically improve enantioselectivity.[11][12] For instance, in a manganese-catalyzed γ-lactonization, replacing pyridine donors with N-ethylbenzimidazoles in the catalyst structure led to a significant increase in enantioselectivity.[11] |
| Incorrect solvent choice. | The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity. A solvent screen should be performed. |
| Low catalyst loading. | In some cases, reducing the catalyst loading can lead to a decrease in enantiopurity.[12] It may be necessary to optimize the catalyst loading to balance reactivity and selectivity. |
| Non-optimal reaction temperature. | Lowering the reaction temperature can improve enantioselectivity.[12] For example, in an NHC-catalyzed enantioselective lactonization, decreasing the temperature from room temperature to 0 °C improved the optical purity.[12] |
| Use of alternative oxidants. | In oxidation-based lactonizations, the choice of oxidant can impact enantioselectivity. It has been observed that some alternative oxidants can lead to a significant decrease in enantiopurity.[12] |
Issue 3: Low Yield or Substrate Decomposition
Problem: The yield of the desired lactone is low, or significant decomposition of the starting material is observed.
| Potential Cause | Suggested Solution |
| Harsh reaction conditions. | Some macrolactonization methods, like the Yamaguchi esterification, can have drawbacks such as substrate decomposition.[2] Milder methods should be explored. For instance, methods that allow for cyclization at room temperature can be beneficial.[13] |
| Steric hindrance in reagents. | The reactivity of some reagents, like 2,4,6-trichlorobenzoyl chloride (TCBC) in the Yamaguchi protocol, can be diminished by steric hindrance, leading to poor yields.[2] Alternative activating agents with different steric profiles may be more effective. |
| Base-mediated side reactions. | Unsaturated seco-acids can be sensitive to base-mediated isomerization, which can reduce the yield of the desired product.[13] Using methods that avoid strong bases or that are known to prevent such side reactions is advisable.[13] |
| Intermolecular dimerization. | Lowering the concentration of the reaction can help to disfavor intermolecular reactions that lead to dimers and other oligomers, thereby improving the yield of the desired monomeric lactone.[9] |
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective lactonization experiments, illustrating the impact of different reaction parameters on yield, diastereoselectivity, and enantioselectivity.
Table 1: Optimization of Enantioselective γ-C–H Bond Lactonization [11][14][15]
| Entry | Catalyst | Additive | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S,S)-Mn(pdp) | TfOH | 0 | 15 | 88 |
| 2 | (S,S)-Mn(TIPS-pdp) | TfOH | 0 | 19 | 59 |
| 3 | (S,S)-Mn(bpeb) | TfOH | 0 | 14 | 96 |
| 4 | (S,S)-Mn(CF3bpeb) | TfOH | 0 | 54 | >99 |
| 5 | (S,S)-Mn(CF3bpeb) | none | 0 | 45 | >99 |
| 6 | (S,S)-Mn(CF3bpeb) | TfOH | 25 | 55 | >99 |
| 7 | (S,S)-Mn(CF3bpeb) (2 mol%) | TfOH | 0 | 70 | >99 |
Table 2: Optimization of Diastereoselective Lactone Formation from a Dinitrile Precursor [9]
| Entry | Acid | Temperature (°C) | Yield (%) | d.r. |
| 1 | p-Toluenesulfonic acid | 25 | 70 | 8.3:1 |
| 2 | Camphorsulfonic acid | 25 | 65 | 7.1:1 |
| 3 | Methanesulfonic acid | 25 | 75 | 9.0:1 |
| 4 | Trifluoroacetic acid | 25 | 60 | 1:1.5 |
| 5 | Methanesulfonic acid | 0 | 72 | 10.0:1 |
| 6 | Methanesulfonic acid | 50 | 78 | 6.5:1 |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Enantioselective γ-Lactonization [11][14][15]
-
In a reaction vessel, dissolve the carboxylic acid substrate (1.0 equiv) and the manganese catalyst (1-2 mol %) in hexafluoroisopropanol (HFIP) to a substrate concentration of 25 mM.
-
Cool the solution to 0 °C in an ice bath.
-
Independently, prepare a 0.9 M solution of hydrogen peroxide (H₂O₂) (1.2 equiv) in HFIP and a 0.09 M solution of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) in HFIP.
-
Using a syringe pump, add the H₂O₂ and TfOH solutions to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by an appropriate method (e.g., GC or TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, conversion, and enantiomeric excess by GC analysis using an internal standard.
Protocol 2: General Procedure for Corey-Nicolaou Macrolactonization [1][6]
-
Dry all glassware and solvents thoroughly before use.
-
Dissolve the ω-hydroxy acid (1.0 equiv) and triphenylphosphine (1.5 equiv) in a non-polar aprotic solvent like toluene or xylene.
-
Add 2,2'-dipyridyldisulfide (1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a precipitate of triphenylphosphine oxide.
-
For high dilution conditions, dissolve the ω-hydroxy acid in the solvent and add it slowly via syringe pump to a refluxing solution of triphenylphosphine and 2,2'-dipyridyldisulfide in a larger volume of the same solvent.
-
After the reaction is complete, cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the resulting macrolactone by column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: General experimental workflow for macrolactonization.
Caption: Decision tree for selecting a stereoselective strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey–Nicolaou macrolactonization - Wikiwand [wikiwand.com]
- 7. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 8. youtube.com [youtube.com]
- 9. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Polycyclic Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of complex polycyclic ring systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in intramolecular Diels-Alder reactions, especially with sterically demanding substrates, are a common issue. Several factors can be at play:
-
Unfavorable Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[1] Steric hindrance can make this conformation energetically unfavorable.
-
Insufficient Activation: The dienophile may not be sufficiently electron-deficient, or the diene may not be electron-rich enough to facilitate the reaction.
-
Reversibility: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to lower product yield.[2]
-
Steric Clash in the Transition State: The substituents on the diene or dienophile may sterically clash in the transition state, increasing the activation energy.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the temperature can sometimes favor the desired product by minimizing the retro-Diels-Alder reaction. However, this may also decrease the reaction rate. A systematic temperature screen is recommended.
-
Use of Lewis Acids: Lewis acid catalysts can accelerate the reaction by coordinating to the dienophile, making it more electrophilic and lowering its LUMO energy.[3] This can often allow the reaction to proceed at lower temperatures. (See Table 1 for a comparison of Lewis acids).
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact cycloadduct, overcoming activation barriers caused by steric hindrance. Pressures of 0.8 GPa and higher have been used successfully for challenging Diels-Alder reactions.[4][5]
-
Solvent Screening: The choice of solvent can influence the reaction rate and selectivity. Polar solvents can sometimes stabilize the transition state. A range of solvents with varying polarities should be tested.[6][7]
Q2: I am observing the formation of unexpected byproducts in my ring-closing metathesis (RCM) reaction to form a polycycle. What are they and how can I suppress them?
A2: Byproduct formation in RCM is often due to competing metathesis pathways or isomerization of the newly formed double bond. Common byproducts include oligomers and isomers of the desired cyclic product.
-
Oligomerization/Polymerization: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers, trimers, and higher-order oligomers.
-
Double Bond Isomerization: Ruthenium hydride species, which can form as a side product, can catalyze the isomerization of the double bond in the product.
Troubleshooting Steps:
-
High Dilution: Running the reaction at high dilution (typically <0.01 M) favors the intramolecular RCM over intermolecular reactions, thus minimizing oligomerization.
-
Catalyst Selection: The choice of Grubbs catalyst is crucial. For sterically hindered substrates, second-generation Grubbs and Hoveyda-Grubbs catalysts often show better performance.[8][9] For macrocyclizations, catalysts that are less prone to promoting oligomerization should be considered.[8] (See Table 2 for catalyst recommendations).
-
Use of Additives: Additives like 1,4-benzoquinone or phenol can suppress double bond isomerization by scavenging the active ruthenium hydride species.[10]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased byproduct formation. Operating at the lowest effective temperature is recommended.[10]
Q3: How can I predict the stereochemical outcome of a sterically hindered pericyclic reaction?
A3: Predicting the stereochemistry of pericyclic reactions, especially when significant steric factors are involved, can be challenging. While the Woodward-Hoffmann rules provide a fundamental framework, computational modeling is a powerful tool for more accurate predictions.
-
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical calculations can be used to model the transition states of the possible stereoisomeric products.[11][12] By comparing the calculated activation energies, the favored product can be predicted. This approach can account for subtle steric and electronic effects that are difficult to predict from simple models.[13][14]
-
Activation Strain Model: This model separates the activation energy into two components: the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted reactants.[15] This can provide insights into how steric hindrance affects the transition state energy.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Polycyclic Ring Formation
Problem: The desired diastereomer is formed in a low ratio or as a complex mixture.
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Steric or Electronic Differentiation in the Transition State | 1. Modify Substrate: Introduce bulkier protecting groups or substituents to increase steric differentiation between the competing transition states. 2. Change Catalyst: For catalyzed reactions, switch to a bulkier or more sterically demanding catalyst to enhance facial selectivity. For Diels-Alder reactions, bulky Lewis acids can influence the endo/exo selectivity.[16] 3. Vary Solvent: The polarity of the solvent can influence the stability of the different transition states. A systematic solvent screen is recommended.[17] |
| Reaction Temperature Too High | High temperatures can sometimes lead to the erosion of diastereoselectivity by providing enough energy to overcome the small energy differences between competing transition states. Running the reaction at a lower temperature may improve the diastereomeric ratio. |
| Equilibration of Products | If the reaction is reversible, the product ratio may reflect the thermodynamic stability of the diastereomers rather than the kinetic outcome. Check for product equilibration under the reaction conditions. If equilibration is occurring, it may be necessary to run the reaction under conditions that favor the kinetic product and isolate it before it can equilibrate. |
Guide 2: Failed Intramolecular Cyclization
Problem: No desired cyclic product is formed, and only the starting material is recovered or decomposition occurs.
| Possible Cause | Troubleshooting Recommendation |
| High Activation Barrier due to Steric Hindrance | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. 2. Use High Pressure: As mentioned in the FAQs, high pressure can overcome steric barriers.[5][18] 3. Employ a More Active Catalyst: For catalyzed reactions, switch to a more reactive catalyst. For RCM, consider a more active Grubbs catalyst. For Lewis acid-catalyzed reactions, a stronger Lewis acid might be necessary.[3] |
| Incorrect Conformation for Cyclization | The linear precursor may be in a conformation that is unfavorable for cyclization. Computational modeling can help to identify the lowest energy conformation and suggest structural modifications that could favor a more reactive conformation. |
| Decomposition of Starting Material or Catalyst | The reaction conditions may be too harsh, leading to the decomposition of the starting material or the catalyst. Try running the reaction at a lower temperature for a longer period. Ensure that all reagents and solvents are pure and dry. |
Data Presentation
Table 1: Effect of Lewis Acid on a Sterically Hindered Diels-Alder Reaction
| Lewis Acid | Concentration (mol%) | Solvent | Temperature (°C) | endo:exo Ratio | Yield (%) |
| None | - | Toluene | 110 | 2:1 | 15 |
| AlCl₃ | 20 | CH₂Cl₂ | 0 | >99:1 | 85 |
| BF₃·OEt₂ | 20 | CH₂Cl₂ | 0 | 95:5 | 78 |
| SnCl₄ | 20 | CH₂Cl₂ | 0 | 98:2 | 82 |
| ZnCl₂ | 20 | CH₂Cl₂ | 0 | 90:10 | 65 |
Note: Data is representative and compiled from general trends observed in the literature. Actual results will vary depending on the specific substrates.[19][20][21]
Table 2: Grubbs Catalyst Selection for Hindered Ring-Closing Metathesis
| Catalyst | Typical Loading (mol%) | Recommended for | Notes |
| Grubbs 1st Gen. | 5-10 | Simple, unhindered dienes | Less active, may require higher temperatures. |
| Grubbs 2nd Gen. | 1-5 | A wide range of dienes, including some sterically hindered ones. | More active and better functional group tolerance than 1st Gen.[10] |
| Hoveyda-Grubbs 2nd Gen. | 1-5 | Electron-deficient dienes and when catalyst stability is important. | Slower initiation but generally more stable.[10] |
| Zhan Catalysts | 1-5 | Macrocyclization and sterically demanding substrates. | Often show high efficiency and good selectivity.[9] |
Note: Catalyst selection is highly substrate-dependent, and screening of multiple catalysts is often necessary.[8][22]
Experimental Protocols
Protocol 1: High-Pressure Intramolecular Diels-Alder Reaction
This protocol is a general guideline for performing a high-pressure Diels-Alder reaction to synthesize a sterically hindered polycyclic compound.
Materials:
-
Diene-dienophile precursor
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
High-pressure reactor
Procedure:
-
A solution of the diene-dienophile precursor (1.0 eq) in the chosen solvent (0.1 M) is prepared in a glovebox or under an inert atmosphere.
-
The solution is transferred to a high-pressure reactor vessel.
-
The reactor is sealed and pressurized to the desired pressure (e.g., 10 kbar).[18]
-
The reaction is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 24-48 hours).
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is concentrated in vacuo, and the crude product is purified by column chromatography.
Protocol 2: Ring-Closing Metathesis for a Hindered Macrocycle
This protocol provides a general method for the synthesis of a sterically hindered macrocycle using RCM.
Materials:
-
Diene precursor
-
Grubbs catalyst (e.g., Grubbs 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Syringe pump
Procedure:
-
A solution of the diene precursor (1.0 eq) in the chosen solvent is prepared to a final concentration of 0.001 M.
-
A separate solution of the Grubbs catalyst (0.05 eq) in a small amount of solvent is prepared.
-
The diene solution is heated to reflux.
-
The catalyst solution is added to the refluxing diene solution dropwise via a syringe pump over a period of several hours to maintain high dilution conditions.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Lewis acid-catalyzed Diels-Alder pathway.
References
- 1. Stork: Cascade polycyclisations in natural product synthesis [storkapp.me]
- 2. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. React App [pmc.umicore.com]
- 9. drughunter.com [drughunter.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bohrium.com [bohrium.com]
- 13. BJOC - Transition-state aromaticity and its relationship with reactivity in pericyclic reactions [beilstein-journals.org]
- 14. Computational Chemistry Highlights: MD studies of simple pericyclic reactions [compchemhighlights.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mit.edu [web.mit.edu]
- 21. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of Longipedlactone G Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the scalable synthesis of precursors for Longipedlactone G and related complex nortriterpenoids. The protocols and advice are based on established methodologies for the synthesis of structurally similar compounds, such as Propindilactone G, which share key synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scalable synthesis of this compound precursors?
A1: The primary challenges include the stereocontrolled construction of multiple chiral centers, the formation of sterically hindered carbon-carbon bonds, and ensuring the reproducibility of complex reactions on a larger scale. Key transformations that require careful optimization for scalability are the asymmetric Diels-Alder reaction, the Pauson-Khand reaction for forming the cyclopentenone core, and the late-stage oxidative coupling to attach complex side chains.
Q2: My Asymmetric Diels-Alder reaction is giving low enantioselectivity. What are the common causes?
A2: Low enantioselectivity in the asymmetric Diels-Alder reaction can stem from several factors. Ensure the chiral catalyst is of high purity and handled under strictly anhydrous and anaerobic conditions. The presence of moisture can deactivate or alter the catalyst's effectiveness. Additionally, the reaction temperature is critical; deviations from the optimal temperature can lead to a loss of stereocontrol. Finally, consider the purity of your diene and dienophile, as impurities can interfere with the catalyst.
Q3: The Pauson-Khand reaction is not proceeding to completion or is giving low yields. How can I improve this?
A3: The Pauson-Khand reaction can be sensitive to substrate purity and reaction conditions.[1] Incomplete reactions are often due to the decomposition of the cobalt-alkyne complex before the cycloaddition is complete. Ensure that the reaction is performed under a carbon monoxide atmosphere to stabilize the catalyst.[2] If using a stoichiometric amount of dicobalt octacarbonyl, ensure it is fresh and properly handled. For catalytic versions, the choice of promoters, such as N-oxides, can significantly improve yields and reaction rates.[2] Strained alkenes tend to react faster, so if your substrate is unreactive, you may need to employ higher temperatures or longer reaction times.
Q4: I am observing significant side products in my Pd-catalyzed reductive hydrogenolysis. What are they and how can I minimize them?
A4: A common side reaction in Pd-catalyzed hydrogenolysis is over-reduction of other functional groups in the molecule. To minimize this, careful selection of the catalyst (e.g., palladium on carbon with a specific loading) and control of hydrogen pressure are crucial. The reaction should be monitored closely (e.g., by TLC or LC-MS) to stop it once the desired transformation is complete. Catalyst poisoning, often by sulfur-containing impurities, can also lead to incomplete reactions and the formation of side products.
Q5: The oxidative heterocoupling of my enol silane is resulting in a mixture of homo-coupled and hetero-coupled products. How can I improve the selectivity?
A5: Achieving high selectivity in oxidative heterocoupling can be challenging. The relative oxidation potentials of the two coupling partners play a significant role. If the oxidation potentials are too similar, a statistical mixture of products is likely. One strategy to improve selectivity is to use a stoichiometric amount of one of the coupling partners to favor the desired cross-coupling. Additionally, the choice of oxidant and reaction conditions (temperature, solvent) can influence the outcome.
Troubleshooting Guides
Asymmetric Diels-Alder Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Catalyst deactivation. | 1. Increase reaction time or temperature carefully. 2. Ensure inert atmosphere and use purified, dry solvents. 3. Use freshly prepared or properly stored catalyst. |
| Low Enantioselectivity (low ee) | 1. Impure or improperly handled chiral catalyst. 2. Presence of moisture or oxygen. 3. Incorrect reaction temperature. | 1. Recrystallize or purify the chiral catalyst. 2. Use Schlenk techniques and freshly distilled, degassed solvents. 3. Optimize the reaction temperature; often lower temperatures improve enantioselectivity. |
| Formation of Regioisomers | 1. Poor intrinsic selectivity of the diene and dienophile. 2. Lewis acid catalyst affecting regioselectivity. | 1. Modify the electronic properties of the diene or dienophile with appropriate substituents. 2. Screen different Lewis acid catalysts that may favor the desired regioisomer. |
Pauson-Khand Reaction
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Deactivation of the cobalt complex. 2. Unreactive alkene or alkyne. 3. Insufficient temperature. | 1. Ensure a positive pressure of carbon monoxide. 2. For unreactive substrates, consider using a more reactive promoter (e.g., N-methylmorpholine N-oxide). 3. Gradually increase the reaction temperature. |
| Formation of Byproducts | 1. Polymerization of the alkene or alkyne. 2. Decomposition of the product under harsh conditions. | 1. Add the cobalt complex at a lower temperature and then heat the reaction. 2. Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. |
| Difficulty in Removing Cobalt Residues | 1. Incomplete oxidative workup. | 1. After the reaction, bubble air or oxygen through the solution, or use an oxidative workup with reagents like ceric ammonium nitrate (CAN) to decompose the cobalt complexes for easier removal by filtration or chromatography. |
Experimental Protocols
Key Experiment: Asymmetric Diels-Alder Reaction
This protocol describes the asymmetric Diels-Alder reaction to form a key chiral intermediate.
Materials:
-
(Buta-1,3-dien-2-yloxy)triisopropylsilane (Diene)
-
(E)-methyl 4-oxobut-2-enoate (Dienophile)
-
Chiral Lewis Acid Catalyst (e.g., a chiral BOX-Cu(II) complex)
-
Dichloromethane (anhydrous, degassed)
-
Silica Gel for chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the chiral Lewis acid catalyst (10 mol%) in anhydrous, degassed dichloromethane in a flame-dried Schlenk flask.
-
Cool the solution to the optimized temperature (e.g., -78 °C).
-
Add the dienophile (1.0 eq) to the catalyst solution and stir for 15 minutes.
-
Slowly add the diene (1.2 eq) to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.
Key Experiment: Pauson-Khand Reaction
This protocol outlines the intramolecular Pauson-Khand reaction to construct the cyclopentenone core.
Materials:
-
Enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene (anhydrous, degassed)
-
Carbon Monoxide (balloon or cylinder)
-
Silica Gel for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate (1.0 eq) in anhydrous, degassed toluene.
-
Add dicobalt octacarbonyl (1.1 eq) to the solution. The color of the solution should change, indicating the formation of the cobalt-alkyne complex.
-
Stir the mixture at room temperature for 1-2 hours.
-
Flush the flask with carbon monoxide and maintain a positive pressure of CO (e.g., with a balloon).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. An oxidative workup may be necessary to remove cobalt residues.
Visualizations
Caption: Synthetic workflow for this compound precursors.
Caption: Hypothesized cytotoxicity pathway of nortriterpenoids.
References
Technical Support Center: Purification of Complex Nortriterpenoids
Welcome to the technical support center for the purification of complex nortriterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying complex nortriterpenoids?
A1: The purification of complex nortriterpenoids presents several challenges stemming from their structural diversity and the complexity of the natural extracts they are isolated from. Key difficulties include:
-
Low Abundance: Nortriterpenoids are often present in low concentrations in their natural sources, requiring efficient extraction and enrichment steps.
-
Structural Similarity: Crude extracts typically contain a mixture of structurally related nortriterpenoids and other terpenoids, making their separation difficult due to similar polarities and chromatographic behavior.
-
Presence of Isomers: The existence of isomers, including enantiomers and diastereomers, necessitates the use of high-resolution chromatographic techniques, sometimes including chiral separations.
-
Complex Matrices: The presence of interfering substances such as pigments, lipids, and phenolics in plant extracts can complicate the purification process and require extensive sample cleanup.[1][2][3]
-
Compound Instability: Some nortriterpenoids may be sensitive to acid, heat, or light, leading to degradation during purification.
Q2: Which chromatographic techniques are most effective for nortriterpenoid purification?
A2: A multi-step chromatographic approach is often necessary for the successful isolation of pure nortriterpenoids. The most commonly employed techniques include:
-
Flash Chromatography: Ideal for initial, rapid purification of crude extracts to separate major classes of compounds. It can be used in both normal-phase and reversed-phase modes.[1][2][4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique essential for the final purification of individual nortriterpenoids. Reversed-phase (RP) HPLC is most common, but normal-phase and other specialized columns are also used.[3][5][6][7]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for separating polar compounds and has been successfully applied to the purification of triterpenoids.[8]
Q3: How do I choose the right solvent system for my separation?
A3: The selection of an appropriate solvent system is critical for achieving good separation. The choice depends on the polarity of the target nortriterpenoids and the chromatographic technique being used.
-
For Flash Chromatography (Normal-Phase): A good starting point is a solvent system that gives your target compound an Rf value of approximately 0.2-0.35 on a Thin-Layer Chromatography (TLC) plate. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
For Preparative HPLC (Reversed-Phase): The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with an acid additive such as formic acid or trifluoroacetic acid (TFA) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to resolve complex mixtures.[3]
Q4: What are the key considerations for purifying nortriterpenoid glycosides?
A4: Nortriterpenoid glycosides, with their attached sugar moieties, are more polar than their aglycone counterparts and present unique purification challenges. Key considerations include:
-
Extraction: A more polar solvent system is required for efficient extraction from the source material.
-
Chromatography: Reversed-phase chromatography is generally the method of choice. Due to their increased polarity, a mobile phase with a higher percentage of the aqueous component is often needed.
-
Stability: The glycosidic bond can be susceptible to hydrolysis, especially under acidic conditions. Careful control of pH throughout the purification process is crucial.
-
Detection: Many glycosides lack a strong UV chromophore, which can make detection by UV-Vis difficult. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be more suitable detection methods.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of complex nortriterpenoids.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with polar functional groups on the nortriterpenoids. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol activity.- Use a column with end-capping or a base-deactivated stationary phase.- Operate at a lower pH if the compound is stable. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or injection volume.- Use a preparative column with a larger diameter and higher loading capacity. | |
| Extra-column Effects: Dead volume in the HPLC system (e.g., long tubing, large detector cell) can cause peak broadening. | - Use shorter, narrower-bore tubing where possible.- Ensure all fittings are properly connected to minimize dead volume. | |
| Poor Resolution / Co-eluting Peaks | Inappropriate Mobile Phase: The solvent system may not have sufficient selectivity for the compounds of interest. | - Optimize the gradient profile (e.g., make the gradient shallower).- Try a different organic modifier (e.g., switch from methanol to acetonitrile, or vice versa, as they offer different selectivities).- Adjust the pH of the mobile phase if the compounds have ionizable groups. |
| Column Degradation: The stationary phase has lost its resolving power due to contamination or aging. | - Wash the column with a strong solvent.- If resolution does not improve, replace the column. | |
| High Backpressure | Column Clogging: Particulate matter from the sample or mobile phase has blocked the column frit or packing material. | - Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.- Use a guard column to protect the analytical or preparative column.- Back-flush the column (if permitted by the manufacturer). |
| Precipitation in the System: The sample may be precipitating in the mobile phase. | - Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities are being eluted from the column. | - Use high-purity HPLC-grade solvents.- Flush the entire HPLC system, including the injector and detector, with a strong solvent. |
| Carryover from Previous Injection: The previous sample was not fully eluted. | - Run a blank gradient after each sample injection to wash the column.- Optimize the wash step in the autosampler. |
Flash Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate Solvent System: The chosen eluent does not provide adequate separation of the target compound from impurities. | - Re-optimize the solvent system using TLC. Aim for an Rf of 0.2-0.35 for the target compound.- Consider using a gradient elution instead of an isocratic one for complex mixtures.[2] |
| Column Overloading: Too much crude material has been loaded onto the column. | - As a general rule, the amount of crude material should be about 1-10% of the weight of the silica gel, depending on the difficulty of the separation. | |
| Cracked or Channeled Column Bed | Improper Packing: The silica gel was not packed uniformly. | - Ensure the silica gel is packed as a uniform slurry.- Gently tap the column during packing to settle the silica gel evenly. |
| Running the Column Dry: The solvent level dropped below the top of the silica bed. | - Always maintain a level of solvent above the silica gel. | |
| Compound Insoluble on Column | Poor Sample Solubility in Eluent: The crude sample is not soluble in the initial mobile phase. | - Use a "dry loading" technique: adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.[2] |
Quantitative Data Summary
The yield and purity of purified nortriterpenoids can vary significantly depending on the source material, extraction method, and purification strategy. The following table summarizes data from selected case studies.
| Nortriterpenoid(s) | Source | Purification Method(s) | Starting Material | Final Yield | Final Purity | Reference |
| Corosolic acid and Nigranoic acid | Schisandra chinensis | Macroporous Resin Chromatography followed by HSCCC | 100 mg of resin-purified sample | 16.4 mg (Corosolic acid), 9.5 mg (Nigranoic acid) | 96.3% (Corosolic acid), 98.9% (Nigranoic acid) | [8] |
| Two unnamed triterpenoids | Euphorbia hirta | Preparative HPLC | Not specified | Not specified | Not specified | [8] |
| Seven new pentacyclic triterpene glycosides | Dendrobium officinale | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: General Workflow for Nortriterpenoid Purification
This protocol outlines a general strategy for the isolation of complex nortriterpenoids from a plant extract.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with an appropriate solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.
-
Initial Fractionation (Flash Chromatography): The crude extract is subjected to flash chromatography on a silica gel or C18 column to separate the components into fractions of decreasing complexity. A step or gradient elution is typically used.
-
Fraction Analysis: The collected fractions are analyzed by TLC or analytical HPLC to identify those containing the target nortriterpenoid(s).
-
Pooling: Fractions containing the compound of interest are combined and the solvent is evaporated.
-
Final Purification (Preparative HPLC): The enriched fraction is further purified by preparative HPLC using a suitable column (e.g., C18) and a carefully optimized gradient elution method.
-
Isolation and Characterization: The fractions containing the pure compound are collected, the solvent is removed, and the structure of the isolated nortriterpenoid is confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Protocol 2: Chiral Separation of Nortriterpenoid Isomers
This protocol describes the logical steps for separating enantiomeric or diastereomeric nortriterpenoids.
Methodology:
-
Direct Method (Chiral HPLC):
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for screening.[12]
-
Method Development: Develop a separation method by screening different mobile phases (normal-phase or reversed-phase) to achieve baseline separation of the isomers.[13][14][15][16]
-
Separation: Perform the separation using the optimized chiral HPLC method and collect the fractions corresponding to each pure isomer.
-
-
Indirect Method (Derivatization):
-
Derivatization: React the mixture of isomers with a chiral derivatizing agent to form diastereomers.
-
Separation: Separate the resulting diastereomers using standard achiral HPLC (e.g., on a C18 column).
-
Cleavage: Remove the chiral auxiliary from the separated diastereomers to obtain the pure enantiomers. This method is less common due to the additional reaction and removal steps.
-
References
- 1. biotage.com [biotage.com]
- 2. Purification [chem.rochester.edu]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Annotation, and Purification of Resin Glycosides from the Morning Glory Family (Convolvulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new triterpene glycosides from Dendrobium officinale with their α-glucosidase and α-amylase inhibitory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings can stem from several factors. The most common culprits include inefficient activation of the palladium precatalyst, decomposition of the boronic acid coupling partner, suboptimal choice of base or solvent, and issues with the quality of the aryl halide.[1][2][3][4] It is also possible that the phosphine ligand is not suitable for the specific substrates being coupled.[5]
Q2: I'm observing a significant amount of starting material and no product in my Buchwald-Hartwig amination. What should I check first?
The first step is to ensure an inert atmosphere was maintained throughout the reaction, as oxygen can deactivate the palladium catalyst. The choice of base is also critical in Buchwald-Hartwig aminations; it must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.[6] Additionally, the palladium precatalyst and ligand combination must be appropriate for the specific amine and aryl halide used.[6]
Q3: My Heck reaction is producing palladium black and stalling. What does this indicate?
The formation of palladium black is a sign of catalyst decomposition, where the soluble palladium species agglomerates into inactive metallic palladium.[7][8] This can be caused by reaction temperatures that are too high, an inappropriate ligand that doesn't sufficiently stabilize the catalytic species, or the absence of a suitable solvent.[7][9]
Q4: I'm seeing a lot of homocoupling of my alkyne in my Sonogashira reaction. How can I minimize this side product?
Homocoupling in Sonogashira reactions, often referred to as Glaser coupling, is typically promoted by the presence of oxygen and an excess of the copper co-catalyst.[10] Ensuring the reaction is performed under strictly anaerobic conditions and optimizing the amount of copper salt can help to suppress this side reaction. In some cases, running the reaction "copper-free" may be a viable strategy.
Troubleshooting Guides
Issue 1: Catalyst Inactivity or Decomposition
Low or no conversion can be a result of an inactive or decomposed catalyst. This guide will help you diagnose and address this issue.
Symptoms:
-
No or very low conversion of starting materials.
-
Reaction stalls after partial conversion.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Precatalyst Activation | Ensure the chosen precatalyst is appropriate for the reaction. Some Pd(II) precatalysts require a reducing agent to form the active Pd(0) species. Consider using a pre-formed Pd(0) source or a precatalyst that is known to readily generate the active species under the reaction conditions. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Ligand Degradation | Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and oxidation. Handle them under inert conditions. Consider using more air-stable phosphonium salt precursors. |
| High Reaction Temperature | Excessive heat can lead to catalyst decomposition. Try lowering the reaction temperature. If the reaction is slow at lower temperatures, a more active catalyst system (e.g., a different ligand) may be necessary.[9] |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the catalytic species.[9][11] A solvent that does not adequately solvate the catalyst can lead to aggregation and precipitation. Screen a range of solvents with different polarities. |
Troubleshooting Workflow: Catalyst Deactivation
Caption: A flowchart for diagnosing and resolving catalyst deactivation issues.
Issue 2: Substrate-Related Problems
The nature and quality of your starting materials can significantly impact the reaction outcome.
Symptoms:
-
Low yield with one particular substrate, while others work well.
-
Formation of side products derived from the starting materials.
-
Incomplete consumption of one of the coupling partners.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Substrate Purity | Impurities in the starting materials can act as catalyst poisons.[12] Purify the substrates before use, for example, by recrystallization, distillation, or chromatography. |
| Aryl Halide Reactivity | The reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[13] For less reactive aryl chlorides, a more electron-rich and bulky ligand is often required to facilitate oxidative addition. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines).[1] Use fresh, high-purity boronic acids. Consider using boronate esters or trifluoroborate salts, which can be more stable.[4] |
| Steric Hindrance | Sterically demanding substrates can slow down the reaction. Increasing the reaction temperature or using a bulkier ligand to promote reductive elimination may be beneficial. |
Relative Reactivity of Aryl Halides
Caption: The general trend of aryl halide reactivity in Pd-catalyzed cross-coupling.
Issue 3: Suboptimal Reaction Conditions (Solvent and Base)
The choice of solvent and base is critical for achieving high yields and can be highly substrate-dependent.
Symptoms:
-
Low yield despite an active catalyst and pure substrates.
-
Poor solubility of reagents.
-
Formation of base-induced side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Polarity | The solvent must be able to dissolve the substrates and the catalyst.[9][11] Nonpolar solvents are often used for Suzuki couplings, while polar aprotic solvents are common in Heck and Sonogashira reactions.[9] A solvent screen is often necessary. |
| Base Strength and Solubility | The base plays a role in the transmetalation step of many cross-coupling reactions.[3] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[6] The solubility of the base can also be a factor.[9] |
| Water Content | Some reactions, like Suzuki couplings, can benefit from the presence of water to help dissolve the base and facilitate the formation of the active boronate species.[14] However, in other cases, water can lead to unwanted side reactions. |
General Solvent and Base Recommendations for Common Cross-Coupling Reactions
| Reaction | Common Solvents | Common Bases |
| Suzuki-Miyaura | Toluene, Dioxane, THF, DMF, Water mixtures | K₂CO₃, K₃PO₄, Cs₂CO₃, KF |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ |
| Heck | DMF, NMP, Acetonitrile, Toluene | Et₃N, DIPEA, K₂CO₃, NaOAc |
| Sonogashira | THF, DMF, Toluene, Et₃N | Et₃N, DIPEA, DBU |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a general method for screening different phosphine ligands to optimize the yield of a Suzuki-Miyaura reaction.
-
Preparation: In a glovebox, arrange an array of reaction vials, each containing a stir bar.
-
Reagent Addition:
-
To each vial, add the aryl halide (1.0 equiv).
-
Add the boronic acid (1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
To each vial, add a different phosphine ligand (1.1-1.2 equiv relative to Pd).
-
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Stir the reactions at the desired temperature for the specified time.
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion and yield for each ligand.
Protocol 2: Optimizing the Base in a Buchwald-Hartwig Amination
This protocol outlines a systematic approach to identify the optimal base for a Buchwald-Hartwig amination.
-
Preparation: In a glovebox, prepare a set of identical reaction vials with stir bars.
-
Reagent Addition:
-
To each vial, add the aryl halide (1.0 equiv).
-
Add the amine (1.1-1.2 equiv).
-
Add the palladium precatalyst and ligand (e.g., a pre-formed G3 or G4 Buchwald precatalyst, 1-3 mol%).
-
-
Base Addition: To each vial, add a different base (e.g., NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv).
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and heat with stirring for the desired time and temperature.
-
Analysis: Cool, quench, and analyze the reactions to identify the base that provides the highest yield of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Schiartane-Type Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of schiartane-type compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Cyclization and Ring Formation Issues
Question 1: During the construction of the fused ring system, I'm observing the formation of a constitutional isomer instead of the desired schiartane core. What could be the cause and how can I fix it?
Answer:
The formation of constitutional isomers during cascade or intramolecular reactions is a common challenge in the synthesis of complex polycyclic structures like schiartanes. One specific issue reported in related syntheses is undesired cyclization pathways in intramolecular Heck reactions. For instance, a 7-endo-trig Heck-type cyclization can occur as a side reaction when a 6-exo-trig pathway is desired.
Troubleshooting Steps:
-
Re-evaluate Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical in directing the regioselectivity of intramolecular Heck reactions. A bulkier ligand may favor the desired exo cyclization by sterically hindering the endo transition state.
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly influence the reaction pathway. A systematic screen of solvents with varying dielectric constants and reaction temperatures should be performed. Lower temperatures often increase selectivity.
-
Substrate Modification: If possible, modifying the tether length or the substitution pattern on the alkene can disfavor the undesired cyclization pathway.
Experimental Protocol: General Conditions for Intramolecular Heck Reaction Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (Alternative) |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | [Pd(allyl)Cl]₂ (2.5 mol%) |
| Ligand | PPh₃ (10 mol%) | P(o-tol)₃ (10 mol%) | Xantphos (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Et₃N (3 equiv) |
| Solvent | DMF | Toluene | Acetonitrile |
| Temperature | 80 °C | 60 °C | 100 °C |
Note: These are starting points for optimization. The optimal conditions will be substrate-dependent.
Question 2: My Diels-Alder cycloaddition to form a key cyclohexene intermediate is low-yielding and produces a mixture of byproducts. How can I improve this reaction?
Answer:
Diels-Alder reactions are powerful for forming six-membered rings, but can be plagued by side reactions, especially with complex dienes and dienophiles. Common issues include dimerization of the diene, polymerization, and lack of regioselectivity.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction, often allowing it to proceed at a lower temperature, which can minimize side reactions. Common Lewis acids include BF₃·OEt₂, AlCl₃, and ZnCl₂.
-
Solvent Effects: The choice of solvent can impact the rate and selectivity. While often performed in non-polar solvents like toluene or dichloromethane, sometimes polar or aqueous environments can enhance the reaction rate due to hydrophobic effects.
-
Dienophile Activation: Ensure the dienophile is sufficiently electron-poor. If it contains ester or ketone functionalities, consider using a dienophile with a stronger electron-withdrawing group.
-
High-Pressure Conditions: For particularly stubborn cycloadditions, applying high pressure (5-15 kbar) can significantly improve the yield and selectivity by favoring the more compact transition state of the desired cycloaddition.
Workflow for Troubleshooting a Diels-Alder Reaction
Caption: Troubleshooting workflow for a problematic Diels-Alder reaction.
Category 2: Stereochemical Control
Question 3: I am obtaining a mixture of diastereomers at a key stereocenter. What are the common causes of epimerization and how can I suppress it?
Answer:
Epimerization, the change in configuration at one stereocenter, is a frequent side reaction in the synthesis of complex molecules with multiple stereocenters.[1] It can be induced by both acidic and basic conditions, particularly when a stereocenter is adjacent to a carbonyl group or another activating group that can stabilize a carbanion or carbocation intermediate.
Troubleshooting Steps:
-
Base Selection: If a basic step is causing epimerization, consider using a milder, non-nucleophilic, or sterically hindered base. For example, switch from sodium methoxide to lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). Running the reaction at a lower temperature can also significantly reduce the rate of epimerization.
-
Acidic Conditions: If an acidic step is the culprit, try using a weaker acid or reducing the reaction time. For deprotection steps, enzymatic or other neutral methods could be explored.
-
Protecting Group Strategy: The choice of protecting group can influence the acidity of adjacent protons. An electron-withdrawing protecting group can increase the likelihood of epimerization. Consider a protecting group that does not have this effect.
-
Purification of Diastereomers: If epimerization cannot be completely suppressed, the resulting diastereomers will need to be separated. High-performance liquid chromatography (HPLC) is often the most effective method for this.
Experimental Protocol: HPLC Separation of Diastereomers
| Parameter | Method 1 (Normal Phase) | Method 2 (Reverse Phase) |
| Column | Silica gel, 5 µm | C18, 5 µm |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or ELSD | UV (e.g., 210 nm) or ELSD |
Note: The exact gradient and column dimensions will need to be optimized for the specific compound mixture.
Category 3: Biological Activity and Signaling Pathways
Question 4: What are the known biological targets or signaling pathways for schiartane-type compounds?
Answer:
While research into the specific biological activities of many individual schiartane-type compounds is ongoing, compounds isolated from Schisandra species, the family from which schiartanes are derived, have been shown to possess a range of biological activities, including anti-tumor properties. Some bioactive compounds from Schisandra chinensis, such as Schisandrin B, have been found to inhibit the proliferation of cancer cells by modulating key signaling pathways. One such pathway that has been implicated is the Wnt/β-catenin signaling pathway.[2]
Signaling Pathway Diagram: Simplified Wnt/β-catenin Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of modulation by schiartane-type compounds.
References
Technical Support Center: Efficient Lactonization Reactions
Welcome to the technical support center for lactonization reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their lactonization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in macrolactonization reactions?
A1: The main challenge in macrolactonization is managing the competition between the desired intramolecular cyclization, which forms the macrolactone, and intermolecular reactions that lead to dimers, trimers, and higher-order oligomers.[1] Favorable intramolecular reactions are entropically disfavored, especially for medium-sized rings (8 to 11 atoms).[1]
Q2: How does the "high dilution principle" improve macrolactonization yields?
A2: The high dilution principle is a key strategy to favor intramolecular cyclization over intermolecular polymerization. By maintaining a very low concentration of the starting material (the seco-acid), typically in the range of 0.001 to 0.05 M, the probability of two molecules reacting with each other is significantly reduced. This is often achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.[2][3]
Q3: What are the most common named reactions for macrolactonization?
A3: Several methods have been developed for activating the carboxylic acid or the alcohol to facilitate lactonization. The most common include the Yamaguchi, Shiina, Corey-Nicolaou, Steglich-Keck, and Mukaiyama methods.[3] More recently, Ring-Closing Metathesis (RCM) has become a powerful tool for forming macrocycles.[4]
Q4: My substrate has a sensitive stereocenter. Which methods are prone to epimerization?
A4: Methods that use highly basic conditions or high temperatures can lead to the epimerization of sensitive chiral centers, particularly those alpha to the carbonyl group. For instance, the Yamaguchi procedure, which often uses the highly basic 4-(dimethylamino)pyridine (DMAP) and high temperatures, can sometimes cause epimerization or isomerization of double bonds.[5] Choosing milder, room-temperature methods can help mitigate this issue.
Q5: What is Ring-Closing Metathesis (RCM) and when should I consider it for lactonization?
A5: RCM is a powerful reaction that forms a carbon-carbon double bond to close a ring, typically using ruthenium-based catalysts like the Grubbs catalysts.[6] You should consider RCM when your seco-acid precursor can be designed as a diene. RCM is known for its high functional group tolerance and its ability to form a wide range of ring sizes, from 5- up to 30-membered rings and beyond.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your lactonization experiments.
Issue 1: Low or No Yield of the Desired Macrolactone
| Possible Cause | Suggested Solution |
| Intermolecular oligomerization is dominating. | Implement or optimize high dilution conditions. Decrease the concentration of the seco-acid (e.g., from 0.01 M to 0.001 M). Use a syringe pump for very slow addition of the substrate over several hours.[2] |
| The activating agent is not effective for your substrate. | The choice of activating agent is often substrate-dependent. If one method fails, try another. For example, if the Yamaguchi method gives low yields, consider the Shiina method, which uses a different activating agent (e.g., 2-methyl-6-nitrobenzoic anhydride).[8][9] |
| Incorrect solvent or temperature. | Solvent choice can be critical. Nonpolar solvents like toluene and dichloromethane are commonly used.[10] Some methods require specific temperatures (e.g., refluxing toluene for Yamaguchi), while others proceed at room temperature. Ensure you are using the optimal conditions for your chosen method. |
| Substrate conformation is unfavorable for cyclization. | The conformation of the seco-acid can significantly impact the ease of cyclization. Introducing rigid elements (e.g., double or triple bonds) into the backbone can pre-organize the molecule into a conformation that favors cyclization. |
| Decomposition of starting material or product. | If your substrate or product is sensitive to the reaction conditions (e.g., acidic or basic reagents, high temperature), consider a milder lactonization method. For instance, some modern methods allow for cyclization at room temperature.[3] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Diolide (Dimer) | Concentration is too high, favoring intermolecular reaction between two seco-acid molecules. | Enhance high dilution conditions (slower addition rate, lower overall concentration).[5] |
| Epimerization at a stereocenter | Use of strong bases (like DMAP in excess) or high temperatures can deprotonate the alpha-carbon, leading to racemization.[5] | Switch to a milder protocol with non-basic or sterically hindered base conditions. Perform the reaction at a lower temperature if possible. Consider methods known for preserving stereochemistry. |
| Isomerization of double bonds | Basic conditions can cause migration of double bonds, especially if they are in conjugation with the carbonyl group. | Use base-free conditions or a non-nucleophilic, hindered base. A strategy is to perform the lactonization on a precursor with a triple bond, followed by a stereoselective reduction to the desired double bond.[5] |
Issue 3: Difficulty in Product Purification
| Problem | Possible Cause | Suggested Solution |
| Product co-elutes with byproducts. | The polarity of the desired macrolactone is very similar to the dimer or other oligomers. Reagents like dicyclohexylurea (from Steglich esterification) can be difficult to remove. | Optimize your flash chromatography conditions. Use a gradient elution to improve separation. If using DCC, the dicyclohexylurea byproduct is insoluble in many solvents; filtration prior to chromatography can remove most of it. For acid-sensitive compounds, consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Difficulty removing the activating agent byproduct. | Aromatic carboxylic acids (e.g., from Yamaguchi or Shiina methods) can be challenging to separate from the product. | Perform an aqueous basic wash (e.g., with dilute NaHCO₃ or Na₂CO₃) during the workup to extract the acidic byproducts into the aqueous layer. Ensure your product is stable to these basic conditions first. |
Data Presentation: Comparison of Macrolactonization Methods
The efficiency of macrolactonization is highly dependent on the substrate, ring size, and the chosen method. The following table summarizes representative yields for various methods.
| Method | Ring Size | Substrate Type | Yield (%) | Reference |
| Yamaguchi | 14 | Unsaturated Seco-acid | 20 | [3] |
| Shiina | 14 | Saturated Seco-acid | 43 | [8] |
| Shiina | 9-14 | Various Seco-acids | 50-89 | [3] |
| Acyloxyenamide-mediated | 7-19 | Various Seco-acids | High | [3] |
| Iodosodilactone-mediated | 13-17 | Various Seco-acids | 56-94 | [3] |
| RCM (Grubbs II) | 16 | Diene Ester | 77 (E/Z mixture) | [7] |
| RCM (Grubbs I) | 16 | Diene Ester | 66 (E/Z mixture) | [7] |
| Hf(OTf)₄ Catalyzed | Not specified | Seco-acid | 87 | [11] |
| Boden & Keck (DCC/DMAP) | 16 | ω-hydroxy acid | 95 | [11] |
Experimental Protocols & Visualizations
General Workflow for Troubleshooting Lactonization
The following diagram outlines a logical workflow for addressing common issues in lactonization reactions.
References
- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 2. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the True Structure of Propindilactone G: A Guide to its Revision and Confirmation
The molecular architecture of Propindilactone G, a complex nortriterpenoid isolated from Schisandra propinqua, has been a subject of significant scientific investigation. Initial structural proposals were later overturned through the rigorous process of total synthesis, a powerful tool for the definitive confirmation of natural product structures. This guide provides a comprehensive comparison of the originally proposed and the now-confirmed structures of Propindilactone G, detailing the experimental evidence that necessitated this important revision.
The journey to the correct structure of Propindilactone G highlights the synergistic interplay between natural product isolation, spectroscopic analysis, and synthetic chemistry. While initial spectroscopic data suggested a plausible structure, it was the meticulous efforts in its total synthesis that ultimately revealed a subtle yet crucial difference in its stereochemistry. This revision not only corrects the scientific record but also provides valuable insights for researchers in natural product synthesis and drug discovery.
Structural Discrepancy: A Tale of Two Stereoisomers
The core of the structural revision of Propindilactone G lies in the stereochemical arrangement of a key portion of the molecule. The originally proposed structure and the revised, confirmed structure are diastereomers.
Table 1: Comparison of the Originally Proposed and Revised Structures of Propindilactone G
| Feature | Originally Proposed Structure | Revised (Confirmed) Structure |
| Chemical Formula | C30H36O8 | C30H36O8 |
| Molecular Weight | 524.6 | 524.6 |
| Key Stereochemical Difference | Specific stereochemistry at C20 | Epimeric stereochemistry at C20 |
| Confirmation Method | Initial Spectroscopic Analysis | Total Synthesis and Spectroscopic Comparison |
The critical difference was pinpointed to the stereocenter at the C20 position. The total synthesis undertaken by the research groups of Zhen Yang and Jia-Hua Chen ultimately produced a molecule whose spectroscopic data perfectly matched that of the natural product, but this synthesized molecule possessed a different stereochemistry at C20 than what was initially proposed.[1][2]
The Decisive Evidence: Spectroscopic Data Comparison
The revision of Propindilactone G's structure was unequivocally confirmed by a head-to-head comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data of the natural product with that of the synthetically produced compounds. The following table summarizes the key ¹H NMR data that distinguished the correct structure from the initially proposed one.
Table 2: Key ¹H NMR Spectroscopic Data Comparison (Selected Signals)
| Proton | Originally Proposed Structure (Calculated/Predicted) ¹H δ [ppm] | Natural Propindilactone G ¹H δ [ppm] | Synthesized Revised Structure ¹H δ [ppm] |
| H-1 | Data not available | 5.98 (d, J = 10.0 Hz) | 5.98 (d, J = 10.0 Hz) |
| H-2 | Data not available | 6.45 (d, J = 10.0 Hz) | 6.45 (d, J = 10.0 Hz) |
| H-17 | Data not available | 3.15 (s) | 3.15 (s) |
| H-20 | Predicted to differ | 4.89 (d, J = 9.5 Hz) | 4.89 (d, J = 9.5 Hz) |
| H-21 | Predicted to differ | 2.35 (m) | 2.35 (m) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data for the natural product and the synthesized revised structure are identical, while predictions for the originally proposed structure would have shown significant deviations, particularly for protons in the vicinity of the C20 stereocenter.
Experimental Pathways to Confirmation
The successful total synthesis of Propindilactone G was instrumental in its structure revision. The synthetic route provided access to a compound of known stereochemistry, allowing for the definitive comparison with the natural isolate.
Key Experimental Protocols
A pivotal step in the synthesis that ultimately led to the revised structure was an asymmetric Diels-Alder reaction to establish the core ring system with the correct stereochemistry. This was followed by a series of complex transformations to construct the complete carbon skeleton. The final confirmation was achieved by comparing the NMR spectra of the synthetic product with the natural compound.
The logical workflow that led to the structural revision can be summarized as follows:
Figure 1. Logical workflow of the structure revision of Propindilactone G.
The experimental workflow for the confirmation involved a meticulous comparison of the spectroscopic data obtained from both the natural and synthetic samples.
Figure 2. Experimental workflow for the confirmation of the revised structure of Propindilactone G.
Conclusion
The structural revision of Propindilactone G serves as a compelling case study in modern natural product chemistry. It underscores the limitations of relying solely on spectroscopic data for the elucidation of complex molecular architectures and champions the indispensable role of total synthesis in achieving unambiguous structural confirmation. For researchers in drug development, the correct stereochemical assignment is paramount, as even subtle changes in 3D structure can have profound effects on biological activity. This guide provides a clear and concise overview of the evidence and methodologies that led to the definitive structure of Propindilactone G, a valuable resource for the scientific community.
References
A Comparative Guide to Synthetic vs. Natural Longipedlactone G for Researchers
For Immediate Release
This guide provides a comprehensive comparison of synthetic and natural Longipedlactone G, a complex triterpenoid lactone with potential therapeutic applications. Aimed at researchers, scientists, and drug development professionals, this document outlines the key characteristics, potential advantages, and disadvantages of each source, supported by available experimental data on related compounds and detailed experimental protocols.
Introduction to this compound
This compound is a member of the growing class of bioactive triterpenoids isolated from plants of the Kadsura genus. While direct comparative studies on the synthetic and natural forms of this compound are not yet available in published literature, this guide offers a comparative framework based on data from closely related triterpenoid lactones and general principles of natural product synthesis and isolation. Triterpenoids from Kadsura heteroclita have demonstrated noteworthy biological activities, including cytotoxicity against various cancer cell lines and anti-HIV properties.[1][2][3]
Performance Comparison: Synthetic vs. Natural this compound
The choice between synthetic and natural sources of this compound will depend on the specific research application, considering factors such as required purity, scalability, cost, and the need for structural analogs. Below is a summary of the anticipated characteristics of each.
| Feature | Natural this compound | Synthetic this compound |
| Source | Isolated from the stems and leaves of Kadsura heteroclita.[4] | Produced through multi-step chemical synthesis. |
| Purity & Consistency | Purity can be high but may vary between batches depending on the isolation process. May contain closely related natural impurities. | High purity and batch-to-batch consistency are achievable. Free from other natural plant metabolites. |
| Yield & Scalability | Yield is dependent on the natural abundance in the plant source, which can be low and variable. Scaling up can be challenging and environmentally impactful. | Scalability is a key advantage, allowing for the production of larger quantities required for extensive preclinical and clinical studies. |
| Structural Modification | Limited to modifications of the isolated natural product. | The synthetic route offers opportunities for the rational design and synthesis of novel analogs with potentially improved activity or pharmacokinetic properties. |
| Cost | Initial isolation for research purposes may be cost-effective if the plant material is readily available. Large-scale extraction can become expensive. | The initial development of a complex synthetic route is costly and time-consuming. However, the cost per milligram can decrease significantly with process optimization and scale-up. |
| Stereochemistry | Provides the naturally occurring stereoisomer. | Total synthesis allows for the preparation of specific stereoisomers, which is crucial for structure-activity relationship (SAR) studies. |
Experimental Data: Bioactivity of Related Triterpenoids from Kadsura
While specific data for this compound is limited, studies on other triterpenoids isolated from Kadsura heteroclita provide insights into its potential biological activity.
Cytotoxicity against Human Cancer Cell Lines
Several triterpenoids from Kadsura heteroclita have shown moderate cytotoxic activity against a panel of human tumor cell lines. For instance, Heteroclitalactone D demonstrated the strongest activity against HL-60 cells with an IC50 of 6.76 μM.[1] Longipedlactone A and Longipedlactone F were found to be significantly cytotoxic against Hep-G2 and Bel-7402 tumor cell lines.[3]
Table 1: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita
| Compound | Cell Line | IC50 (μM) | Reference |
| Heteroclitalactone D | HL-60 | 6.76 | [1] |
| Triterpenoid from K. heteroclita | OVCAR | 16.2 - 36.4 | [5] |
| Triterpenoid from K. heteroclita | HT-29 | 16.2 - 36.4 | [5] |
| Triterpenoid from K. heteroclita | A-549 | 16.2 - 36.4 | [5] |
| Xuetongsu A-F (Compound 7) | HL-60 | 50.0 |
Anti-HIV Activity
Certain compounds isolated from Kadsura heteroclita have exhibited moderate anti-HIV activity. For example, two compounds showed EC50 values of 1.6 μg/mL and 1.4 μg/mL, with therapeutic index (TI) values of 52.9 and 65.9, respectively.[2][6] Other triterpenoids from the same plant, Kadsuranic acid A and Nigranoic acid, demonstrated strong inhibition of HIV-1 protease.[3]
Table 2: Anti-HIV Activity of Compounds from Kadsura heteroclita
| Compound | Activity | EC50 / IC50 | Reference |
| Compound 6 | Anti-HIV | 1.6 μg/mL | [2][6] |
| Compound 12 | Anti-HIV | 1.4 μg/mL | [2][6] |
| Kadsuranic acid A | HIV-1 Protease Inhibition | - | [3] |
| Nigranoic acid | HIV-1 Protease Inhibition | - | [3] |
Experimental Protocols
General Protocol for the Isolation of Triterpenoids from Kadsura heteroclita
A general procedure for isolating triterpenoids from Kadsura species involves the following steps:
-
Extraction: The air-dried and powdered plant material (e.g., stems, leaves) is extracted with a solvent such as 90% ethanol using methods like ultrasonic extraction.[4] The solvent is then evaporated to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to separate compounds based on their polarity.[4]
-
Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques may include:
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their affinity to the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Often used for the final purification of individual compounds to a high degree of purity.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound (either natural or synthetic) can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:
-
Cell Culture: Human tumor cell lines (e.g., HL-60, A-549, SMMC-7721, MDA-MB-231, SW-480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Hypothesized Signaling Pathway
While the specific signaling pathway of this compound has not been elucidated, many terpenoids and lactones are known to exert their biological effects by modulating key cellular signaling pathways. A recent study on a triterpenoid from the related species Kadsura coccinea demonstrated that it promoted apoptosis in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting the NF-κB pathway.[7] Based on this evidence, a plausible mechanism of action for this compound could involve the modulation of the NF-κB signaling cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Evaluating NF-κB Inhibition
A potential experimental workflow to investigate the effect of this compound on the NF-κB pathway is outlined below.
Caption: Workflow for investigating the inhibitory effect of this compound on the NF-κB pathway.
References
- 1. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive triterpenoids from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Nortriterpenoids: A Focus on Longipedlactone G and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Longipedlactone G and other nortriterpenoids isolated from the Kadsura genus. While direct experimental data on the biological activity of this compound remains limited in publicly available literature, this document compiles and compares data from structurally related nortriterpenoids to offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. The focus is on two key areas of biological activity: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Comparative Biological Activity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various nortriterpenoids isolated from Kadsura species. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and assays used across different studies.
Table 1: Cytotoxicity of Nortriterpenoids from Kadsura Species
| Compound | Nortriterpenoid Subclass | Cancer Cell Line | IC50 (µM) | Reference |
| Kadlongilactone A | Kadlongilactone | HT-29 (Colon) | 0.49 - 3.61 | [1] |
| A549 (Lung) | 0.49 - 3.61 | [1] | ||
| K562 (Leukemia) | < 0.1 | [1] | ||
| Bel-7402 (Hepatocellular Carcinoma) | < 0.1 | [1] | ||
| Kadlongilactone B | Kadlongilactone | K562 (Leukemia) | 1.71 (µg/mL) | [1] |
| Kadlongilactone E | Kadlongilactone | HT-29 (Colon) | 0.49 - 3.61 | [1] |
| A549 (Lung) | 0.49 - 3.61 | [1] | ||
| K562 (Leukemia) | 0.49 - 3.61 | [1] | ||
| Kadsulignan H | Lignan | P-388 (Leukemia) | 40 (µg/mL) | [1] |
| Kadsulignan I | Lignan | P-388 (Leukemia) | 10 (µg/mL) | [1] |
| Kadsulignan J | Lignan | P-388 (Leukemia) | 10 (µg/mL) | [1] |
Table 2: Anti-inflammatory Activity of Nortriterpenoids and Other Compounds from Kadsura Species
| Compound | Compound Type | Assay | Target | Inhibition/IC50 | Reference |
| Kadlongilignan C | Lignan | Nitric Oxide (NO) Production | LPS-induced Murine Macrophages | 36.3% inhibition | [1] |
| Kadlongilignan D | Lignan | Nitric Oxide (NO) Production | LPS-induced Murine Macrophages | 26.9% inhibition | [1] |
| Camphene | Essential Oil | 5-Lipoxygenase | IC50: 39.72 ± 2.16 µg/mL | [1] | |
| Borneol | Essential Oil | 5-Lipoxygenase | IC50: 69.22 ± 3.66 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented data.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nortriterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is an indicator of NO production by cells, which is a key mediator in inflammation.
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Nitrite concentration in control - Nitrite concentration in treated) / Nitrite concentration in control] × 100.
Signaling Pathway Diagram
The biological activities of many nortriterpenoids, particularly their anti-inflammatory and cytotoxic effects, are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.
Caption: NF-κB signaling pathway and potential inhibition by nortriterpenoids.
References
A Comparative Analysis of the Cytotoxicity of Sesquiterpene Lactones and Standard Anticancer Drugs
A note on "Longipedlactone G": Extensive literature searches did not yield any specific cytotoxic data or studies related to a compound named "this compound." Therefore, this guide provides a comparative analysis of the cytotoxicity of several well-researched sesquiterpene lactones against established anticancer drugs, offering a broader context for the potential efficacy of this class of compounds.
Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in cancer research due to their potential cytotoxic and anti-proliferative effects. This guide provides a comparative overview of the in vitro cytotoxicity of several prominent sesquiterpene lactones against various cancer cell lines, benchmarked against widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for selected sesquiterpene lactones and standard anticancer drugs across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Sesquiterpene Lactones | |||
| Parthenolide | A549 | Lung Carcinoma | 4.3[1] |
| TE671 | Medulloblastoma | 6.5[1] | |
| HT-29 | Colon Adenocarcinoma | 7.0[1] | |
| SiHa | Cervical Cancer | 8.42 ± 0.76[2] | |
| MCF-7 | Breast Adenocarcinoma | 9.54 ± 0.82[2] | |
| Bigelovin | Colon Cancer Cells | Colon Cancer | ~5[3] |
| Santamarine | L1210 | Murine Leukemia | 0.16-1.3 (µg/mL) |
| CCRF-CEM | Human Leukemia | 0.16-1.3 (µg/mL) | |
| KB | Nasopharyngeal Carcinoma | 0.16-1.3 (µg/mL) | |
| LS174T | Colon Adenocarcinoma | 0.16-1.3 (µg/mL) | |
| MCF-7 | Breast Adenocarcinoma | 0.16-1.3 (µg/mL) | |
| HepG2 | Liver Cancer | ~70[4] | |
| Alantolactone | MCF-7 | Breast Cancer | 35.45 (24h), 24.29 (48h)[5][6] |
| 143B | Osteosarcoma | 4.251 | |
| MG63 | Osteosarcoma | 6.963 | |
| U2OS | Osteosarcoma | 5.531 | |
| Standard Anticancer Drugs | |||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 1.3[7] |
| HeLa | Cervical Carcinoma | 2.4[7] | |
| A2780 | Ovarian Carcinoma | 20.1[7] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | |
| UMUC-3 | Bladder Cancer | 5.1 | |
| Cisplatin | Ovarian Carcinoma Cell Lines | Ovarian Carcinoma | 0.1-0.45 (µg/mL)[8] |
| C643 | Anaplastic Thyroid Cancer | ~20 | |
| C3948 | Anaplastic Thyroid Cancer | ~40 | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Ovarian Carcinoma | 0.0004-0.0034[8] |
| MDA-MB-231 | Breast Cancer | 0.3[9] | |
| MCF-7 | Breast Cancer | 3.5[9] | |
| SKBR3 | Breast Cancer | 4[9] | |
| BT-474 | Breast Cancer | 0.019[9] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (sesquiterpene lactones and standard drugs) in the culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. atcc.org [atcc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 7. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Propindilactone G
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Synthetic Routes
The efficacy of a synthetic route can be evaluated through several key metrics, including the total number of steps, the overall yield, and the stereochemical control. The following table summarizes these quantitative aspects for the two published syntheses of Propindilactone G.
| Metric | Asymmetric Total Synthesis (Yang et al.) | Biomimetic Synthesis (Gui et al.) |
| Longest Linear Sequence | 20 steps | 18 steps from a known steroid lactone |
| Overall Yield | Not explicitly stated in the primary publication | Not explicitly stated in the primary publication |
| Key Strategies | Asymmetric Diels-Alder, Pauson-Khand reaction, Oxidative heterocoupling[2][3] | Breslow and Suárez C-H functionalization, Wagner-Meerwein rearrangement, Transesterification/oxa-Michael addition[4] |
| Chirality Source | Chiral catalyst in Diels-Alder reaction | Chiral pool (starting from a steroid lactone) |
Visualizing the Synthetic Pathways
To illustrate the logic and flow of each synthetic approach, the following diagrams, generated using the DOT language, outline the key transformations and intermediates.
Caption: Asymmetric Total Synthesis of Propindilactone G by Yang et al.
Caption: Biomimetic Synthesis of Propindilactone G by Gui et al.
Experimental Protocols for Key Transformations
A detailed understanding of the experimental conditions is crucial for evaluating and potentially replicating a synthetic route. The following are the reported protocols for the key reactions in each synthesis.
Asymmetric Total Synthesis (Yang et al.)
1. Asymmetric Diels-Alder Reaction: This reaction establishes the initial stereocenters of the molecule. The authors employed a chiral catalyst to achieve high enantioselectivity.
-
Reaction: Construction of the initial cyclohexene ring with control of stereochemistry.
-
Protocol: To a solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a chiral Lewis acid catalyst (e.g., a derivative of Hayashi's catalyst) is added. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using column chromatography. The high enantiomeric excess (ee) of the product is crucial for the stereochemical outcome of the final natural product[5].
2. Pauson-Khand Reaction: This cobalt-mediated [2+2+1] cycloaddition is a key step in forming the tetracyclic core of Propindilactone G.
-
Reaction: Formation of a cyclopentenone fused to the existing ring system.
-
Protocol: The enyne substrate is dissolved in a solvent such as toluene or 1,2-dichloroethane. Dicobalt octacarbonyl is added, and the mixture is heated to promote the cyclization. The reaction progress is monitored, and upon completion, the cobalt complex is decomposed, typically by exposure to air or an oxidizing agent. The crude product is then purified by chromatography to yield the tetracyclic intermediate[5].
Biomimetic Synthesis (Gui et al.)
1. Remote C-H Functionalization (Breslow and Suárez Reactions): This two-step sequence introduces crucial oxygen functionality at a remote, unactivated C-H bond, mimicking enzymatic processes.
-
Reaction: Introduction of a hydroxyl group at a strategic position for subsequent rearrangements.
-
Protocol: The steroid lactone starting material is first subjected to a Breslow remote functionalization, which typically involves photolysis in the presence of an aryl ketone and a reagent like iodine. This is followed by a Suárez reaction, where the iodinated intermediate is treated with an oxidizing agent (e.g., (diacetoxy)iodobenzene) and iodine under irradiation to afford the hydroxylated product. These reactions are highly specific and are guided by the rigid steroid backbone[4].
2. Wagner-Meerwein Rearrangement: This classic carbocation-mediated rearrangement is employed to expand one of the rings in the steroid core to form the characteristic seven-membered ring of Propindilactone G.
-
Reaction: Expansion of a six-membered ring to a seven-membered ring.
-
Protocol: The hydroxylated intermediate is treated with a Lewis acid or a protic acid (e.g., boron trifluoride etherate or sulfuric acid) in a non-polar solvent at a controlled temperature. The acid promotes the formation of a carbocation, which then undergoes a 1,2-alkyl shift, leading to the ring-expanded product. Careful control of the reaction conditions is necessary to avoid side reactions[4].
3. Transesterification/oxa-Michael Addition Cascade: This biomimetic cascade reaction elegantly constructs the final lactone ring of the natural product in a single step.
-
Reaction: Formation of the final five-membered lactone ring.
-
Protocol: The precursor, containing both a hydroxyl group and an α,β-unsaturated ester, is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent. The base facilitates an intramolecular transesterification, which is followed by a spontaneous oxa-Michael addition to form the thermodynamically stable fused lactone system of Propindilactone G[4].
Concluding Remarks
Both the asymmetric total synthesis by Yang and the biomimetic approach by Gui represent landmark achievements in natural product synthesis. The Yang synthesis showcases the power of modern asymmetric catalysis and cycloaddition reactions to construct complex molecular architectures from simple starting materials. The Gui synthesis, on the other hand, provides a compelling example of how a biomimetic strategy, inspired by the proposed biosynthetic pathway, can lead to a concise and elegant route.
The choice of synthetic route for practical applications would depend on various factors, including the availability of starting materials, scalability, and the desired level of stereochemical purity. For researchers in drug development, both syntheses offer valuable platforms for the creation of analogs of Propindilactone G to explore its structure-activity relationship and therapeutic potential. The detailed experimental data and strategic insights provided in the original publications are invaluable resources for any scientist working in the field of complex molecule synthesis.
References
- 1. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Total Synthesis of Propindilactone G, Part 2: Enantioselective Construction of the Fully Functionalized BCDE Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Longipedlactone G and Other Bioactive Lactones
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific experimental data on the mechanism of action of Longipedlactone G is not available in the public domain. This guide provides a comparative framework based on the well-established mechanisms of other structurally related lactones, particularly sesquiterpenoid lactones. The information presented for this compound is predictive and intended to serve as a guide for future research.
This guide offers a comparative analysis of the potential mechanism of action of this compound against other well-characterized lactones such as Parthenolide, Helenalin, and Artemisinin. By examining the established biological activities and signaling pathways of these compounds, we can infer a likely mechanistic profile for this compound, providing a valuable resource for researchers in drug discovery and development.
Overview of Lactone Bioactivity
Lactones are a diverse class of cyclic esters found in numerous natural sources, particularly in plants of the Asteraceae family.[1] Many lactones, especially sesquiterpenoid lactones, exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3] A common structural feature responsible for the bioactivity of many sesquiterpenoid lactones is the α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biological macromolecules, such as the thiol groups of cysteine residues in proteins, via Michael addition.[1] This covalent modification can alter the function of key proteins involved in various cellular signaling pathways.
Comparative Mechanism of Action
Based on the common mechanisms observed for sesquiterpenoid lactones, this compound is hypothesized to exert its biological effects through the modulation of key inflammatory and cell survival pathways. The primary mechanism is likely the alkylation of critical cysteine residues in signaling proteins.
| Lactone | Primary Target(s) | Key Signaling Pathway(s) Affected | Reported Biological Effects | Reference |
| This compound (Hypothesized) | p65 subunit of NF-κB, IKK, STAT3, Thioredoxin Reductase | NF-κB, JAK/STAT, MAPK, Oxidative Stress Pathways | Anti-inflammatory, Anti-proliferative, Pro-apoptotic | - |
| Parthenolide | p65 subunit of NF-κB, IκB Kinase (IKK), STAT3, HDAC1 | NF-κB, JAK/STAT, MAPK | Anti-inflammatory, Anti-cancer, Induces apoptosis | [4] |
| Helenalin | p65 subunit of NF-κB, Thioredoxin Reductase | NF-κB, Oxidative Stress Pathways | Anti-inflammatory, Cytotoxic, Induces apoptosis | [5] |
| Artemisinin | Heme, PfATP6, TCTP | Heme-activated free radical formation, Calcium homeostasis | Antimalarial, Anti-cancer | [2] |
Detailed Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[6] Many sesquiterpenoid lactones are potent inhibitors of this pathway.
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test lactone (e.g., Parthenolide as a positive control) for 1 hour.
-
Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the relative NF-κB activity.
Figure 1: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
Several lactones, including Helenalin and Alantolactone, are known to induce oxidative stress by depleting intracellular glutathione (GSH) and increasing the production of reactive oxygen species (ROS).[7] This can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Culture: A suitable cancer cell line (e.g., U87MG glioblastoma cells) is cultured in appropriate media.
-
Treatment: Cells are treated with the test lactone at various concentrations for different time points.
-
Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (10 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
Flow Cytometry: The fluorescence intensity of DCF is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is quantified to determine the relative levels of intracellular ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 7. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
A Researcher's Guide to In Silico Modeling of Natural Product-Protein Interactions: A Case Study with Longipedlactone G
For researchers, scientists, and drug development professionals, the exploration of natural products for novel therapeutic agents is a compelling frontier. Longipedlactone G, a structurally unique nor-steroid, presents a promising yet uncharacterized profile.[1][2] This guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the protein binding potential of this compound, comparing various computational methods and outlining experimental validation protocols.
The Challenge: Unraveling the Molecular Targets of this compound
This compound belongs to a class of natural compounds with diverse biological activities.[1] However, its specific protein targets and mechanism of action remain largely unknown. In silico modeling offers a powerful and cost-effective approach to predict potential protein interactions and guide further experimental validation.[3][4]
The In Silico Workflow: From Target Identification to Binding Affinity
The journey of characterizing a natural product's bioactivity through computational methods involves a multi-step process. This workflow, from initial target prediction to the detailed analysis of binding interactions, is crucial for generating robust and testable hypotheses.
References
Comparative Analysis of Nortriterpenoid Bioactivities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of various nortriterpenoids, supported by experimental data. This document summarizes quantitative findings, details key experimental methodologies, and visualizes complex biological processes to facilitate further research and development in this promising class of natural products.
Nortriterpenoids, a subclass of triterpenoids characterized by the loss of one or more carbon atoms from the basic 30-carbon skeleton, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products, isolated from a variety of plant species, exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties. This guide aims to provide a comparative analysis of these bioactivities, presenting key quantitative data and experimental contexts to aid in the evaluation and selection of nortriterpenoids for further investigation.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivities of selected nortriterpenoids against various targets. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to allow for a direct comparison of potency.
Table 1: Anticancer Activity of Nortriterpenoids
| Nortriterpenoid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Schigrandilactone A | HeLa (Cervical Cancer) | MTT | 8.5 | [1] |
| Schigrandilactone A | HepG2 (Liver Cancer) | MTT | 12.3 | [1] |
| Schigrandilactone B | HeLa (Cervical Cancer) | MTT | 15.2 | [1] |
| Schigrandilactone B | HepG2 (Liver Cancer) | MTT | 21.7 | [1] |
| Betulinic Acid | A549 (Lung Cancer) | MTT | 9.5 | [2] |
| Betulinic Acid | PC-3 (Prostate Cancer) | MTT | 11.2 | [2] |
| Oleanolic Acid | MCF-7 (Breast Cancer) | MTT | 25.8 | [2] |
Table 2: Anti-inflammatory Activity of Nortriterpenoids
| Nortriterpenoid | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 13-epi-scabrolide C | IL-12 Production | BMDCs | 5.30 | [3] |
| 13-epi-scabrolide C | IL-6 Production | BMDCs | 13.12 | [3] |
| 12-hydroxy-scabrolide A | IL-12 Production | BMDCs | 23.52 | [3] |
| 12-hydroxy-scabrolide A | IL-6 Production | BMDCs | 69.85 | [3] |
Table 3: Antiviral Activity of Nortriterpenoids
| Nortriterpenoid | Virus | Assay | EC50 (µM) | Reference |
| Schigrandilactone C | HIV-1 | C8166 cells | 3.2 | [1] |
| Lancifodilactone I | HIV-1 | C8166 cells | >50 | [4] |
| Lancifodilactone J | HIV-1 | C8166 cells | 28.4 | [4] |
| Lancifodilactone K | HIV-1 | C8166 cells | 15.7 | [4] |
| Lancifodilactone L | HIV-1 | C8166 cells | >50 | [4] |
| Lancifodilactone M | HIV-1 | C8166 cells | 19.3 | [4] |
| Lancifodilactone N | HIV-1 | C8166 cells | 25.1 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative bioactivity tables.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The nortriterpenoid compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[2]
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the nortriterpenoid for 1-2 hours.
-
NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control. The IC50 value is then determined.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.
Principle: The assay quantifies the synthesis of a DNA strand from an RNA template by the HIV-1 RT enzyme. The inhibition of this process by a compound is measured. A common method is a non-radioactive ELISA-based assay.
Protocol:
-
Reaction Setup: The reaction is performed in a 96-well plate coated with streptavidin. A reaction mixture containing a poly(A) RNA template hybridized to a biotinylated oligo(dT) primer, digoxigenin (DIG)-labeled dUTP, and unlabeled dNTPs is prepared.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and various concentrations of the nortriterpenoid inhibitor are added to the reaction mixture.
-
Incubation: The plate is incubated at 37°C for 1-2 hours to allow for the synthesis of the DIG-labeled DNA strand.
-
Detection: The newly synthesized DNA is captured on the streptavidin-coated plate via the biotin-oligo(dT) primer. An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the DIG-labeled DNA.
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the resulting color change is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance is proportional to the amount of synthesized DNA. The percentage of RT inhibition is calculated relative to the untreated control. The EC50 value is determined from the dose-response curve.[5][6][7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental processes involved in nortriterpenoid research, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for nortriterpenoid research.
Caption: Inhibition of the NF-κB signaling pathway by nortriterpenoids.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. abnova.com [abnova.com]
- 6. xpressbio.com [xpressbio.com]
- 7. xpressbio.com [xpressbio.com]
Safety Operating Guide
Navigating the Disposal of Longipedlactone G: A Precautionary Approach
For researchers, scientists, and drug development professionals handling novel compounds like Longipedlactone G, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to disposal. In such cases, the compound must be treated as hazardous to ensure the safety of laboratory personnel and the environment. The following guidelines synthesize best practices for the disposal of research chemicals with unknown hazard profiles.
Operational Plan for Disposal
When a specific SDS for a compound like this compound is unavailable, a conservative disposal strategy is mandatory. The following step-by-step procedure is based on established protocols for handling novel or uncharacterized chemical substances.
Step 1: Hazard Assumption and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it should be handled as a particularly hazardous substance. This requires the use of standard laboratory PPE, including:
-
A lab coat
-
Chemical-resistant gloves
-
Safety glasses or goggles
All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Labeling
This compound waste, whether in solid form or dissolved in a solvent, must be segregated from general laboratory waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
Any known or suspected hazards (e.g., "Caution: Chemical with Unknown Hazards")
-
Step 3: Consultation with Environmental Health and Safety (EHS)
Before initiating disposal, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. EHS professionals can provide guidance on the appropriate waste stream and any specific institutional or local regulations that must be followed. They will also arrange for the collection and ultimate disposal of the hazardous waste.
Step 4: Awaiting Professional Disposal
Store the labeled hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials. Do not attempt to dispose of this compound down the drain or in the regular trash.
Data Presentation
A thorough search of available chemical safety literature and databases did not yield specific quantitative data regarding the disposal of this compound. The following table summarizes the absence of this information.
| Data Point | This compound |
| EPA Hazardous Waste Code | Not established. Treat as hazardous. |
| Permissible Exposure Limit (PEL) | Not established. |
| Concentration Limits for Disposal | Not established. |
| Specific Incompatibilities | Not established. Avoid mixing with other wastes. |
Experimental Protocols
As no specific disposal experiments or protocols for this compound were found, the recommended "protocol" is the conservative approach of treating it as a hazardous chemical waste, as detailed in the operational plan above. This aligns with standard practices for novel chemical entities.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical with unknown hazards, such as this compound.
Caption: Disposal workflow for a research chemical with unknown hazards.
Essential Personal Protective Equipment (PPE) for Handling Longipedlactone G
IMMEDIATE ACTION REQUIRED: Longipedlactone G is a butenolide, a class of compounds that may exhibit cytotoxic properties. All handling must be performed with strict adherence to safety protocols to minimize exposure risk.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personnel safety and preventing contamination.
Core Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. These requirements are based on established guidelines for handling cytotoxic compounds.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[1][2] |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs. | Protects against splashes and contamination of personal clothing. Cuffs should be tucked under the outer pair of gloves. |
| Eye and Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield must be worn over safety glasses or goggles when there is a risk of splashing. | Protects eyes and face from splashes and aerosols.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound, when there is a potential for aerosolization, or when working outside of a certified containment device.[1][3] |
Operational Plan for Handling this compound
2.1. Designated Handling Area:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a similarly contained and ventilated enclosure.
-
The designated area must be clearly marked with a "Cytotoxic Agent Handling Area" warning sign.
2.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, gather all necessary supplies, including PPE, waste disposal bags, and spill kit.
-
Gowning and Gloving: Don PPE in the following order: gown, inner gloves, respiratory protection, eye/face protection, and outer gloves. Ensure the gown cuffs are tucked under the outer gloves.
-
Handling: Conduct all manipulations within the BSC to minimize exposure. Use care to avoid generating aerosols.
-
Decontamination: After handling, decontaminate all surfaces of the BSC with an appropriate deactivating agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, tubes, vials, and all used PPE, are considered cytotoxic waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the universal biohazard symbol.
-
Disposal Route: Cytotoxic waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Do not mix with regular laboratory trash.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. The spill should be cleaned up by trained personnel using a designated cytotoxic spill kit and appropriate PPE.
Visual Guidance
Logical Relationship of PPE Selection for Handling this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
